Bet-bay 002
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[(4R)-6-(4-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-4-yl]methyl]-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O/c1-13-24-27-22-16(12-21-26-25-14(2)29-21)11-19(15-7-9-17(23)10-8-15)18-5-3-4-6-20(18)28(13)22/h3-11,16H,12H2,1-2H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYIAWHWIUZNSD-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3C(=CC2CC4=NN=C(O4)C)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C2N1C3=CC=CC=C3C(=C[C@H]2CC4=NN=C(O4)C)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Bet-bay 002: A Technical Overview of a Potent BET Bromodomain Inhibitor
For Research, Scientific, and Drug Development Professionals
Abstract
Bet-bay 002, also known as BAY 1238097, is a potent, small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial epigenetic readers. By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, this compound disrupts the transcriptional activation of key oncogenes and pro-inflammatory genes. Preclinical studies have demonstrated its efficacy in various cancer models, including multiple myeloma, lymphoma, melanoma, and lung cancer, both as a single agent and in combination with other targeted therapies. This document provides a comprehensive technical guide on this compound, summarizing its mechanism of action, preclinical data, and relevant experimental methodologies.
Core Properties of this compound
| Property | Value | Reference |
| Compound Name | This compound | [1] |
| Alternative Name | BAY 1238097 | [2][3][4] |
| CAS Number | 1588521-78-1 | |
| Molecular Formula | C22H18ClN5O | |
| Molecular Weight | 403.86 g/mol | |
| Mechanism of Action | BET Bromodomain Inhibitor | [2][5] |
| Target | BRD4 and other BET family proteins | [1] |
Preclinical Efficacy
In Vitro Anti-proliferative Activity
This compound has demonstrated potent anti-proliferative effects across a wide range of hematological and solid tumor cell lines.
| Cancer Type | Cell Lines | IC50 (Median) | Notes | Reference |
| Lymphoma | Large panel of lymphoma-derived cell lines | 70 - 208 nmol/L | Activity was higher in B-cell lymphomas than in T-cell lymphomas. | [2][4] |
| Lung Cancer | KRAS mutant NSCLC and SCLC models | < 1 µM | Down-regulation of c-Myc protein expression was observed. | [3] |
| Melanoma | BRAF wild-type and mutant models | Not specified | Effective in both BRAF wild-type and mutant cell lines. | [3] |
In Vivo Antitumor Activity
In vivo studies in various xenograft and syngeneic models have confirmed the significant antitumor efficacy of this compound.
| Cancer Model | Dosing and Schedule | Efficacy (Tumor Growth Inhibition) | Reference |
| Diffuse Large B-cell Lymphoma | Not specified | Strong anti-tumor efficacy as a single agent. | [2] |
| Melanoma (B16/F10 syngeneic model) | 15 mg/kg, p.o., qd | T/C of 31% on day 12. | [6] |
| Melanoma (LOX-IMVI model in SCID mice) | 15 mg/kg, p.o., qd or 45 mg/kg, q3d | T/C of 10% and 13% respectively on day 12. | [3] |
| Non-Small Cell Lung Cancer (NCI-H1373) | 12 mg/kg, p.o., daily | T/C of 16% at day 15. | [3] |
| Small Cell Lung Cancer (NCI-H526) | 10 mg/kg, p.o., daily | T/C of 7% on day 21. | [3] |
Mechanism of Action and Signaling Pathways
This compound functions by competitively inhibiting the binding of BET proteins (primarily BRD2, BRD3, BRD4, and BRDT) to acetylated lysine residues on histone tails. This disrupts the formation of transcriptional machinery at super-enhancers, leading to the downregulation of key oncogenes and pro-inflammatory cytokines. Gene expression profiling has revealed that this compound targets several critical signaling pathways.[2]
Inhibition of Oncogene Transcription
Figure 1. Mechanism of this compound in inhibiting oncogene transcription.
Modulation of Inflammatory Signaling
Figure 2. this compound modulation of pro-inflammatory signaling pathways.
Experimental Protocols
The following are generalized methodologies based on the preclinical studies of this compound (BAY 1238097).
Cell Proliferation Assay (MTT Assay)
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Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with increasing concentrations of this compound for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization buffer (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.[4]
In Vivo Tumor Xenograft Studies
-
Cell Implantation: Human tumor cells are subcutaneously implanted into immunocompromised mice (e.g., SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: Mice are randomized into vehicle control and treatment groups. This compound is administered orally at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured periodically using calipers.
-
Data Analysis: The tumor growth inhibition is calculated as the percentage of the treated/control (T/C) tumor volumes at the end of the study.[3][6]
Gene Expression Analysis
-
Cell Treatment and RNA Extraction: Cells are treated with this compound for a specified duration, followed by total RNA extraction.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into cDNA.
-
Quantitative PCR (qPCR) or Microarray/RNA-seq: Gene expression levels of target genes (e.g., MYC, HEXIM1) are quantified using qPCR or comprehensive transcriptomic analysis is performed using microarrays or RNA sequencing.[2][3]
Figure 3. General experimental workflow for preclinical evaluation of this compound.
Conclusion
This compound is a promising BET inhibitor with robust preclinical activity in a variety of cancer models. Its mechanism of action, centered on the epigenetic downregulation of key oncogenes and inflammatory pathways, provides a strong rationale for its clinical development, both as a monotherapy and in combination with other anti-cancer agents. Further investigation into its clinical safety and efficacy is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
The Core Target Profile of BET-BAY-002: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target proteins of BET-BAY-002, a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document collates available quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways affected by this compound.
Primary Target Proteins: The BET Family
BET-BAY-002 is a small molecule inhibitor that targets the BET family of epigenetic "reader" proteins.[1][2][3][4] These proteins play a crucial role in the regulation of gene transcription and are implicated in a variety of diseases, including cancer and viral infections. The primary targets within this family are:
-
BRD2 (Bromodomain-containing protein 2)
-
BRD3 (Bromodomain-containing protein 3)
-
BRD4 (Bromodomain-containing protein 4)
-
BRDT (Bromodomain testis-specific protein)
BET proteins contain two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction tethers them to chromatin, where they recruit transcriptional machinery to regulate the expression of key genes involved in cell cycle progression and oncogenesis. BET inhibitors like BET-BAY-002 function by competitively occupying the acetyl-lysine binding pocket of the bromodomains, thereby preventing their interaction with chromatin and disrupting downstream gene expression.[5]
Quantitative Binding Affinity
While comprehensive quantitative data for BET-BAY-002 across all BET family members is not extensively detailed in publicly available literature, its high potency is established. The primary reported binding affinity is for BRD4.
Table 1: Reported Binding Affinity for BET-BAY-002
| Target Protein | Binding Affinity (nM) | Assay Type/Metric |
| BRD4 | 21 | Not Specified |
Source: ResearchGate Abstract 4749[6]
To provide a broader context for the potency of pan-BET inhibitors, the following table includes binding data for other well-characterized compounds in this class.
Table 2: Comparative Binding Affinities of Selected Pan-BET Inhibitors
| Compound | Target | IC50 / Kd (nM) |
| (+)-JQ1 | BRD4 (BD1) | ~50 (IC50) |
| I-BET762 | BRD2/3/4 | 32.5-42.5 (IC50) |
| PLX51107 | BRD2 (BD1) | 1.6 (Kd) |
| BRD3 (BD1) | 2.1 (Kd) | |
| BRD4 (BD1) | 1.7 (Kd) | |
| BRDT (BD1) | 5.0 (Kd) | |
| BET-IN-27 | BRD4 (BD2) | 3.3 (IC50) |
| BRD4 (BD1) | 3.4 (IC50) | |
| BRD2 (BD1) | 4.1 (IC50) | |
| BRD3 (BD1) | 20.4 (IC50) | |
| BRDT (BD1) | 42.0 (IC50) |
Sources: MedChemExpress, TargetMol Chemicals[7][8]
Mechanism of Action and Core Signaling Pathways
BET-BAY-002 exerts its effects by disrupting the transcriptional regulation of key oncogenes and host factors involved in disease. The following diagrams illustrate the core signaling pathways modulated by this inhibitor.
Inhibition of c-MYC and NF-κB Signaling in Cancer
In many cancers, including multiple myeloma, BET proteins, particularly BRD4, are critical for the expression of the proto-oncogene c-MYC.[5] By displacing BRD4 from the c-MYC promoter and enhancer regions, BET-BAY-002 leads to the downregulation of c-MYC transcription, resulting in cell cycle arrest and apoptosis. BET inhibitors can also impact the NF-κB pathway, which is often dysregulated in cancer.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. dbaitalia.it [dbaitalia.it]
- 4. mybiosource.com [mybiosource.com]
- 5. BET inhibitor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. BET inhibitors | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 8. bet — TargetMol Chemicals [targetmol.com]
An In-depth Technical Guide to BAY-8002: A Potent Dual MCT1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive scientific literature review of BAY-8002, a potent and orally bioavailable dual inhibitor of Monocarboxylate Transporter 1 (MCT1) and Monocarboxylate Transporter 2 (MCT2). This document summarizes key preclinical data, details experimental methodologies, and visualizes the compound's mechanism of action and associated biological pathways.
Core Mechanism of Action
BAY-8002 is a selective inhibitor of MCT1 and MCT2, which are crucial transporters for the cellular import and export of monocarboxylates such as lactate and pyruvate.[1][2] In the tumor microenvironment, many cancer cells exhibit high rates of glycolysis, leading to the production of large amounts of lactate (the Warburg effect).[3] MCT1 and MCT4 are the primary transporters responsible for lactate efflux, preventing intracellular acidification and maintaining the high glycolytic rate necessary for tumor cell proliferation and survival.[1]
BAY-8002 potently inhibits the bidirectional transport of lactate through MCT1 and MCT2.[1][4] This blockade leads to the intracellular accumulation of lactate, a subsequent decrease in intracellular pH, and the suppression of glycolysis.[5] The resulting metabolic stress ultimately inhibits the growth of cancer cells that are dependent on MCT1 for lactate transport.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for BAY-8002 in preclinical studies.
Table 1: In Vitro Inhibitory Activity of BAY-8002
| Target | Species | Assay System | IC₅₀ (nM) | Reference |
| MCT1 | Human (DLD-1 cells) | ¹⁴C-Lactate Uptake | 8 | |
| MCT1 | Rat (C6 cells) | ¹⁴C-Lactate Uptake | 3 | |
| MCT1 | Mouse (4T1 cells) | ¹⁴C-Lactate Uptake | 12 | |
| MCT1 | Human (recombinant) | Xenopus laevis oocytes | 1 | |
| MCT2 | Human (recombinant) | Xenopus laevis oocytes | 5 | |
| MCT4 | Human (recombinant) | Xenopus laevis oocytes | >500 | |
| Cellular Activity | Human (DLD-1 cells) | SNARF-5 Fluorescence Change | 85 | [5][6][7] |
Table 2: In Vivo Efficacy of BAY-8002 in a Raji Burkitt Lymphoma Xenograft Model
| Dosage | Administration Route | Dosing Schedule | Outcome | Reference |
| 80 mg/kg | Oral (p.o.) | Twice daily | Significant tumor growth inhibition | [5][6] |
| 160 mg/kg | Oral (p.o.) | Twice daily | Significant tumor growth inhibition | [5][6] |
Key Experimental Protocols
This section details the methodologies for key experiments cited in the literature for the characterization of BAY-8002.
MCT1/4 Lactate Transport Measurement based on pH-dependent SNARF-5 Fluorescence
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Objective: To measure the inhibition of lactate import and subsequent intracellular acidification.
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Cell Lines: MCT1-expressing DLD-1 cells and MCT4-expressing EVSA-T cells.
-
Protocol:
-
Cells are seeded in 96-well plates and incubated overnight.
-
The cells are loaded with the pH-sensitive fluorescent dye SNARF-5.
-
Cells are washed and incubated with varying concentrations of BAY-8002.
-
Lactate is added to the wells to initiate lactate import.
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The change in intracellular pH is measured by detecting the fluorescence of SNARF-5. A decrease in fluorescence indicates intracellular acidification due to lactate import.
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IC₅₀ values are calculated based on the concentration-dependent inhibition of the fluorescence change.[4]
-
¹⁴C-Lactate Uptake Assay
-
Objective: To directly measure the inhibition of lactate transport into cells.
-
Cell Lines: MCT1-expressing DLD-1 cells and MCT4-expressing EVSA-T cells.[4]
-
Protocol:
-
Cells are seeded in 96-well plates.
-
Cells are incubated with varying concentrations of BAY-8002.
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A solution containing ¹⁴C-labeled L-lactate is added to the wells.
-
After a defined incubation period, the uptake of ¹⁴C-Lactate is stopped by washing the cells with ice-cold buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
IC₅₀ values are determined by quantifying the reduction in ¹⁴C-Lactate uptake at different inhibitor concentrations.[4]
-
Xenopus laevis Oocyte Expression System
-
Objective: To determine the inhibitory activity of BAY-8002 on specific human MCT isoforms recombinantly expressed in a clean system.
-
Protocol:
-
cRNA for human MCT1, MCT2, or MCT4 is injected into Xenopus laevis oocytes.
-
After a period of protein expression, oocytes are incubated with varying concentrations of BAY-8002.
-
The uptake of ¹⁴C-L-lactate is measured as described in the cellular assay.
-
This method allows for the determination of isoform-specific IC₅₀ values.[4]
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of BAY-8002 in a living organism.
-
Animal Model: Immunocompromised mice (e.g., SCID mice) bearing tumors from a human cancer cell line (e.g., Raji Burkitt's lymphoma).[5]
-
Protocol:
-
Tumor cells are injected subcutaneously into the mice.
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
BAY-8002 is administered orally at specified doses and schedules (e.g., 80 or 160 mg/kg, twice daily).[5][6]
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis, such as measuring intratumor lactate levels.[5]
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of BAY-8002 and a typical experimental workflow.
Caption: Mechanism of action of BAY-8002.
References
- 1. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BAY-8002 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Effects of Lactate Transport Inhibition by AZD3965 in Muscle-Invasive Urothelial Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
In-Depth Technical Guide: Discovery and Development of Bet-bay 002 (BAY 1238097)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bet-bay 002, also known as BAY 1238097, is a potent and highly selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins. Developed by Bayer, this compound was investigated for its therapeutic potential in various malignancies, particularly hematological cancers like lymphoma and multiple myeloma, as well as solid tumors such as melanoma and lung cancer. As an epigenetic modulator, this compound targets key drivers of oncogene transcription, representing a promising therapeutic strategy. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, presenting available quantitative data, detailed experimental protocols, and visualizations of its mechanism and development workflow.
Core Concepts and Mechanism of Action
This compound functions by competitively binding to the acetylated lysine recognition motifs within the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT). This action displaces BET proteins from chromatin, thereby preventing the recruitment of the transcriptional machinery necessary for the expression of key oncogenes and growth-promoting genes. A primary target of this inhibition is the MYC oncogene, a critical driver in many cancers. Additionally, this compound has been shown to modulate several signaling pathways integral to cancer cell proliferation and survival, including the NF-κB, TLR, and JAK/STAT pathways, as well as genes regulated by the E2F1 transcription factor.[1]
dot digraph "Bet-bay_002_Mechanism_of_Action" { graph [splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fixedsize=true, width=2.5, height=0.8]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];
// Nodes bet_bay_002 [label="this compound (BAY 1238097)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; bet_proteins [label="BET Proteins (BRD2, BRD3, BRD4)", fillcolor="#F1F3F4", fontcolor="#202124"]; acetylated_histones [label="Acetylated Histones on Chromatin", fillcolor="#FBBC05", fontcolor="#202124"]; transcriptional_machinery [label="Transcriptional Machinery (e.g., P-TEFb)", fillcolor="#F1F3F4", fontcolor="#202124"]; oncogenes [label="Oncogene Transcription\n(e.g., MYC, BCL2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; proliferation [label="Tumor Cell Proliferation\n& Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; nf_kb [label="NF-κB Signaling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; jak_stat [label="JAK/STAT Signaling", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges bet_bay_002 -> bet_proteins [label="Inhibits Binding", dir=forward, style=dashed, color="#EA4335"]; acetylated_histones -> bet_proteins [label="Recruits", dir=forward]; bet_proteins -> transcriptional_machinery [label="Recruits", dir=forward]; transcriptional_machinery -> oncogenes [label="Activates", dir=forward]; oncogenes -> proliferation [label="Drives", dir=forward]; bet_proteins -> nf_kb [label="Regulates", dir=forward]; bet_proteins -> jak_stat [label="Regulates", dir=forward];
{rank=same; bet_bay_002; acetylated_histones} {rank=same; bet_proteins} {rank=same; transcriptional_machinery} {rank=same; oncogenes; nf_kb; jak_stat} {rank=same; proliferation} } digraph "Bet-bay_002_Development_Workflow" { graph [fontname="Arial", fontsize=12, rankdir=TB]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fixedsize=true, width=2.5, height=1.0]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];
// Nodes discovery [label="Lead Identification\n(this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; in_vitro [label="In Vitro Studies\n(Cell Line Profiling)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; in_vivo [label="Preclinical In Vivo Models\n(Xenografts)", fillcolor="#34A853", fontcolor="#FFFFFF"]; phase1 [label="Phase I Clinical Trial\n(NCT02369029)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; termination [label="Trial Termination\n(Toxicity)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges discovery -> in_vitro [label="IC50 Determination"]; in_vitro -> in_vivo [label="Efficacy & PD"]; in_vivo -> phase1 [label="Safety & PK/PD"]; phase1 -> termination [label="DLTs Observed"]; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 10px; }
Figure 1: Mechanism of Action of this compound.Figure 2: Development Workflow of this compound.Quantitative Data Summary
The preclinical and clinical development of this compound generated quantitative data on its potency, efficacy, and pharmacokinetic profile.
In Vitro Anti-proliferative Activity
This compound demonstrated potent anti-proliferative effects across a range of lymphoma-derived cell lines.
| Cell Line Type | IC50 Range (nmol/L) |
| Lymphoma Cell Line Panel | 70 - 208[1] |
In Vivo Preclinical Efficacy
The anti-tumor activity of this compound was evaluated in various xenograft models. Efficacy is presented as the ratio of tumor growth in the treated group to the control group (T/C), where a lower percentage indicates greater anti-tumor activity.
| Tumor Model | Animal Model | Dosing Schedule | T/C (%) |
| B16/F10 Syngeneic Melanoma | C57BL/6 Mice | 15 mg/kg, p.o., qd | 31 |
| Dacarbazine-Resistant Patient-Derived Melanoma | Not Specified | Not Specified | 39 |
| LOX-IMVI Human Melanoma | SCID Mice | 15 mg/kg, p.o., qd | 10 |
| LOX-IMVI Human Melanoma | SCID Mice | 45 mg/kg, p.o., q3d | 13 |
| NCI-H526 SCLC Xenograft | Not Specified | 10 mg/kg, p.o., qd | 7 |
| MOLP-8 Multiple Myeloma | Not Specified | 10 mg/kg over 14 days | 3[2] |
| NCI-H929 Multiple Myeloma | Not Specified | 12 mg/kg for 9 days | 19[2] |
Phase I Clinical Trial Pharmacokinetics
A first-in-human Phase I study (NCT02369029) was conducted in patients with advanced refractory malignancies. The study was terminated early due to toxicity, but pharmacokinetic data indicated a linear dose response.[3]
| Dose Level (mg/week) | Number of Patients | Key Observation |
| 10 | 3 | Linear dose response in AUC and Cmax[4] |
| 40 | 3 | Linear dose response in AUC and Cmax[4] |
| 80 | 2 | Dose-Limiting Toxicities (DLTs) observed[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are the protocols for key experiments in the development of this compound.
In Vitro Cell Proliferation Assay
-
Cell Lines: A panel of lymphoma-derived cell lines was used.
-
Culture Conditions: Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and cultured at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were seeded in 96-well plates and treated with a concentration range of this compound.
-
Assay: Cell viability was assessed after a defined incubation period (e.g., 72 hours) using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, which measures metabolic activity or ATP levels, respectively, as an indicator of the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., SCID or nude mice) or syngeneic models (e.g., C57BL/6) were used.
-
Tumor Implantation: Human cancer cell lines (e.g., LOX-IMVI melanoma) or patient-derived tumor fragments were implanted subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reached a predetermined size (e.g., 100-200 mm³), animals were randomized into treatment and control groups. This compound was administered orally (p.o.) according to the specified dosing schedule.
-
Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width²)/2.
-
Efficacy Endpoint: The primary endpoint was tumor growth inhibition, expressed as the T/C ratio. Animal body weight and general health were monitored as indicators of toxicity.
Phase I Clinical Trial (NCT02369029)
-
Study Design: This was an open-label, non-randomized, multicenter, dose-escalation study.
-
Patient Population: Patients with histologically or cytologically confirmed advanced refractory malignancies for whom standard therapy was not available or suitable.
-
Dosing: this compound was administered orally twice weekly in 21-day cycles, starting at a dose of 10 mg/week.
-
Study Objectives: The primary objectives were to assess the safety and tolerability of this compound and to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D). Secondary objectives included characterization of the pharmacokinetic and pharmacodynamic profiles.
-
Pharmacokinetic Sampling: Blood samples were collected at predefined time points after drug administration to determine plasma concentrations of this compound.
-
Pharmacodynamic Biomarkers: Expression levels of MYC and HEXIM1 were measured in patient samples as indicators of target engagement.[4]
Conclusion
This compound (BAY 1238097) is a well-characterized BET inhibitor with a clear mechanism of action and demonstrated preclinical efficacy in various cancer models. Its development program highlighted the therapeutic potential of targeting epigenetic readers in oncology. However, the first-in-human Phase I trial was prematurely terminated due to unexpected severe toxicities, precluding the determination of a therapeutic window. The data and protocols outlined in this guide provide a comprehensive technical overview of the development of this compound, offering valuable insights for researchers and drug developers in the field of epigenetic cancer therapy.
References
- 1. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
Unveiling BET-BAY-002: A Technical Deep Dive into the Preclinical Anti-Cancer Activity of a Novel BET Inhibitor
For Immediate Release
This whitepaper provides a comprehensive technical overview of the preclinical data and mechanism of action for BET-BAY-002, a potent bromodomain and extra-terminal (BET) inhibitor investigated for its therapeutic potential in oncology. Emerging evidence, primarily from preclinical studies of its likely identical counterpart, BAY 1238097, demonstrates significant anti-tumor activity across a range of hematological malignancies and solid tumors. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and mechanistic insights to facilitate further investigation and development in the field of epigenetic cancer therapy.
Executive Summary
BET-BAY-002, believed to be an early designation for the Bayer compound BAY 1238097, is a selective inhibitor of the BET family of proteins, with a pronounced affinity for BRD4.[1][2] By competitively binding to the acetylated lysine recognition motifs of BET bromodomains, the compound disrupts the interaction between BET proteins and histones, leading to altered chromatin remodeling and the suppression of key oncogenic transcriptional programs.[3] Preclinical investigations have demonstrated its ability to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis in various cancer models. Notably, the compound has shown robust in vivo efficacy in xenograft models of acute myeloid leukemia (AML), multiple myeloma (MM), lymphoma, melanoma, and lung cancer.[1][4][5] The primary mechanism of action is attributed to the downregulation of the MYC oncogene and its downstream targets.[1][2] A Phase I clinical trial for BAY 1238097 was initiated but was terminated early due to unexpected toxicity, highlighting the need for further research into the therapeutic window and safety profile of this class of inhibitors.
Core Mechanism of Action
BET-BAY-002 functions as a competitive inhibitor of the bromodomains of BET proteins, which act as "readers" of epigenetic marks. These proteins, particularly BRD4, play a crucial role in recruiting the transcriptional machinery to promoters and enhancers of target genes, including prominent oncogenes like c-Myc.
By occupying the acetyl-lysine binding pockets of BET bromodomains, BET-BAY-002 displaces these proteins from chromatin.[3] This leads to a reduction in the transcription of genes essential for tumor cell proliferation and survival. A key downstream effect is the profound suppression of c-Myc expression, a central regulator of cell growth, metabolism, and apoptosis.[1][2] Additionally, studies on BAY 1238097 have shown an upregulation of HEXIM1, a negative regulator of transcription, and modulation of the NFKB/TLR/JAK/STAT signaling pathways.[4][5]
Quantitative Preclinical Data
The following tables summarize the in vitro and in vivo activity of BAY 1238097, the presumed identical compound to BET-BAY-002.
In Vitro Activity
| Assay Type | Target/Cell Line | IC50/GI50 (nM) | Reference |
| TR-FRET | BRD4 (BD1) | < 100 | [1] |
| TR-FRET | BRD4 (BD1) | 47 | [2] |
| TR-FRET | BRD4 (BD2) | 295 | [2] |
| NanoBRET | BRD4 / Histone H4 | 63 - 65 | [1][2] |
| NanoBRET | BRD3 / Histone H4 | 294 - 609 | [1][2] |
| NanoBRET | BRD2 / Histone H4 | 642 - 2430 | [1][2] |
| Cell Proliferation | Lymphoma Cell Lines (Median) | 70 - 208 | [4] |
| Cell Proliferation | Melanoma Cell Lines | < 500 | [2] |
| Cell Proliferation | Lung Cancer Cell Lines | < 1000 | [5] |
In Vivo Efficacy
| Cancer Model | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (T/C %) | Reference |
| Acute Myeloid Leukemia (AML) | THP-1, MOLM-13, KG-1 | Not specified | 13 - 20 | [1] |
| Multiple Myeloma (MM) | MOLP-8 | 10 mg/kg, p.o., qd, 14 days | 3 | [1] |
| Multiple Myeloma (MM) | NCI-H929 | 12 mg/kg, p.o., qd, 9 days | 19 | [1] |
| Melanoma (BRAF wild-type) | Patient-Derived | 7.5 mg/kg, p.o., qd | 39 | [2] |
| Melanoma | B16/F10 Syngeneic | 15 mg/kg, p.o., qd | 31 | [5] |
| Melanoma | LOX-IMVI | 15 mg/kg, p.o., qd or 45 mg/kg, q3d | 10 - 13 | [5] |
| Small Cell Lung Cancer (SCLC) | NCI-H526 | 10 mg/kg, p.o., qd | 7 | [5] |
| Non-Small Cell Lung Cancer (NSCLC) | NCI-H1373 | 12 mg/kg, p.o., qd | 16 | [5] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of BAY 1238097.
TR-FRET Biochemical Assay
This assay quantifies the binding of the inhibitor to the BET bromodomains.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the proximity of two fluorophores. A donor fluorophore (e.g., Europium) on the bromodomain and an acceptor fluorophore on a ligand (e.g., an acetylated histone peptide) will generate a FRET signal when in close proximity. The inhibitor displaces the ligand, leading to a decrease in the FRET signal.
-
Protocol Outline:
-
Recombinant BRD4 bromodomain 1 (BD1) is incubated with an acetylated peptide derived from histone H4.
-
Serial dilutions of BET-BAY-002 are added to the wells of a microplate.
-
The reaction is allowed to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
NanoBRET Cellular Assay
This assay measures the target engagement of the inhibitor in living cells.
-
Principle: NanoBRET (Bioluminescence Resonance Energy Transfer) utilizes a NanoLuc luciferase-tagged BET protein (energy donor) and a fluorescently labeled histone H4 (energy acceptor). Inhibition of the interaction by a cell-permeable compound reduces the BRET signal.
-
Protocol Outline:
-
Cells are transiently transfected with plasmids encoding the NanoLuc-BET fusion protein and a HaloTag-Histone H4 fusion protein.
-
The HaloTag is labeled with a cell-permeable fluorescent ligand.
-
Cells are plated in a 96-well plate and treated with serial dilutions of BET-BAY-002.
-
The NanoLuc substrate is added, and both donor and acceptor emission signals are measured.
-
The BRET ratio is calculated, and IC50 values are determined.
-
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the impact of the inhibitor on cell viability.
-
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Protocol Outline:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of BET-BAY-002 for a defined period (e.g., 72 hours).
-
MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan formation.
-
A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
The absorbance is measured at approximately 570 nm using a microplate reader.
-
GI50 (concentration for 50% growth inhibition) values are calculated.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to determine if the inhibitor prevents the binding of BET proteins to specific gene regulatory regions.
-
Principle: Proteins are cross-linked to DNA in intact cells. The chromatin is then sheared, and an antibody specific to the protein of interest (e.g., BRD4) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and quantified by qPCR or sequencing.
-
Protocol Outline:
-
Cells are treated with BET-BAY-002 or vehicle control.
-
Proteins and DNA are cross-linked with formaldehyde.
-
Cells are lysed, and the chromatin is fragmented by sonication.
-
An antibody against BRD4 is used to immunoprecipitate the chromatin complexes.
-
The cross-links are reversed, and the DNA is purified.
-
Quantitative PCR (qPCR) is performed using primers specific for the regulatory regions of the c-Myc gene to quantify the amount of immunoprecipitated DNA. A reduction in the amount of amplified DNA in the inhibitor-treated sample indicates displacement of BRD4 from the c-Myc gene.
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
Protocol Outline:
-
Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously injected with a suspension of human cancer cells (e.g., MOLM-13, LOX-IMVI).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into vehicle control and treatment groups.
-
BET-BAY-002 is administered orally (p.o.) at a specified dose and schedule.
-
Tumor volume is measured regularly (e.g., twice weekly) with calipers.
-
Animal body weight and general health are monitored as indicators of toxicity.
-
At the end of the study, the tumor-to-control (T/C) ratio is calculated to determine efficacy.
-
Signaling Pathways and Logical Relationships
The primary signaling pathway affected by BET-BAY-002 is the transcriptional regulation of oncogenes driven by BRD4. The logical relationship of its action flows from direct target engagement to broad downstream effects on gene expression and cellular phenotype.
Conclusion and Future Directions
The preclinical data for BET-BAY-002 (BAY 1238097) strongly support its role as a potent and selective inhibitor of the BET family of proteins, with significant anti-tumor activity in a variety of cancer models. Its mechanism of action, centered on the disruption of BRD4-mediated transcription of oncogenes like c-Myc, provides a solid rationale for its therapeutic potential. However, the early termination of its Phase I clinical trial due to toxicity underscores the challenges in translating the preclinical efficacy of BET inhibitors into safe and effective clinical treatments.
Future research should focus on several key areas:
-
Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to treatment and least likely to experience severe toxicity.
-
Combination Therapies: Exploring synergistic combinations with other anti-cancer agents to enhance efficacy and potentially reduce the required dose, thereby mitigating toxicity.
-
Next-Generation Inhibitors: Designing novel BET inhibitors with improved selectivity or different pharmacokinetic and pharmacodynamic properties to widen the therapeutic window.
This technical guide serves as a foundational resource for the scientific community to build upon the existing knowledge of BET-BAY-002 and to continue the exploration of BET inhibition as a promising strategy in cancer therapy.
References
Methodological & Application
Application Notes and Protocols for the Experimental Compound Bet-bay 002
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the experimental BET (Bromodomain and Extraterminal domain) inhibitor, Bet-bay 002, a potent compound that has demonstrated efficacy in preclinical models of multiple myeloma. The following information is intended to guide researchers in designing and executing experiments to evaluate the biological activity of this compound.
Quantitative Data Summary
This compound is a potent inhibitor of the BET family of proteins, which are critical regulators of gene transcription. Its inhibitory activity and binding affinity have been characterized against several key BET proteins.
| Target | Assay Type | Value | Reference |
| BRD2 BD1 | IC50 | 7 nM | [1] |
| BRD3 BD1 | IC50 | 3 nM | [1] |
| BRD4 BD1 | IC50 | 3 nM | [1] |
| BRD2 BD2 | IC50 | 7 nM | [1] |
| BRD3 BD2 | IC50 | 7 nM | [1] |
| BRD4 BD2 | IC50 | 7 nM | [1] |
| BRD4 | Binding Affinity (Kd) | 21 nM | [2] |
Signaling Pathway
This compound functions by competitively binding to the acetyl-lysine recognition pockets of BET proteins, primarily BRD4. This prevents the recruitment of transcriptional machinery to chromatin, leading to the downregulation of key oncogenes, most notably c-MYC, which is a critical driver of proliferation and survival in many cancers, including multiple myeloma.
Caption: BET Inhibition Signaling Pathway by this compound.
Experimental Protocols
The following protocols are adapted from studies on the well-characterized BET inhibitor, JQ1, and can be used as a starting point for experiments with this compound. Optimization may be required for specific cell lines and experimental conditions.
Cell Culture of Multiple Myeloma Cells
This protocol provides general guidelines for the culture of human multiple myeloma cell lines.
Materials:
-
Human multiple myeloma cell lines (e.g., MM.1S, RPMI-8226, U266)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture multiple myeloma cells in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Monitor cell density and viability regularly using a hemocytometer and Trypan Blue exclusion.
-
Subculture cells every 2-3 days to maintain a density between 0.5 x 10^6 and 2 x 10^6 cells/mL.
-
For experiments, harvest cells in the logarithmic growth phase.
Caption: Workflow for Multiple Myeloma Cell Culture.
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of this compound on the metabolic activity and viability of multiple myeloma cells.
Materials:
-
Multiple myeloma cells
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.
-
Allow cells to adhere and stabilize for 24 hours.
-
Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM). Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines the use of flow cytometry to quantify apoptosis and necrosis in multiple myeloma cells treated with this compound.
Materials:
-
Multiple myeloma cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
Western Blotting for c-MYC Downregulation
This protocol details the procedure to detect changes in c-MYC protein expression in multiple myeloma cells following treatment with this compound.
Materials:
-
Multiple myeloma cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against c-MYC
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat multiple myeloma cells with this compound for the desired time points (e.g., 6, 12, 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
Caption: Western Blotting Workflow for c-MYC Detection.
In Vivo Efficacy in a Multiple Myeloma Xenograft Model
This protocol provides a general framework for evaluating the in vivo anti-tumor activity of this compound in a mouse xenograft model of multiple myeloma. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
Multiple myeloma cell line (e.g., MM.1S, RPMI-8226)
-
Matrigel
-
This compound
-
Vehicle control (e.g., a solution of DMSO, Tween 80, and saline)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Subcutaneously inject a suspension of multiple myeloma cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. Administer the vehicle to the control group.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
References
Application Notes and Protocols for Bet-bay 002 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of Bet-bay 002, a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document includes detailed protocols for assessing the compound's biochemical and cellular activity, as well as its effects on downstream target gene expression.
Introduction to this compound
This compound is a small molecule inhibitor targeting the acetyl-lysine binding pockets of BET bromodomains, particularly BRD4.[1][2] By competitively binding to these domains, this compound displaces BET proteins from chromatin, leading to the transcriptional downregulation of key oncogenes such as MYC and anti-apoptotic factors like BCL2.[3] This mechanism of action makes this compound a promising candidate for therapeutic development in various cancers, including multiple myeloma.[4][5] The S-enantiomer of this compound has demonstrated potent anti-proliferative activity in cancer cell lines.[6]
Data Presentation
The following tables summarize the in vitro activity of the S-enantiomer of this compound in various cancer cell lines.
Table 1: Anti-proliferative Activity of this compound S-enantiomer
| Cell Line | Cancer Type | Assay | Incubation Time (hrs) | IC50 (µM) |
| LAPC4 | Prostate Cancer | AlamarBlue | 96 | 0.04[6] |
| MOLM-13 | Acute Myeloid Leukemia | AlamarBlue | 96 | 0.12[6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its in vitro characterization.
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound.
Experimental Protocols
BRD4 Bromodomain Binding Assay (AlphaLISA)
This assay quantitatively measures the ability of this compound to inhibit the binding of BRD4 to an acetylated histone peptide.
Materials:
-
BRD4 (BD1) Inhibitor Screening Assay Kit (e.g., BPS Bioscience, #32514)
-
This compound
-
384-well white OptiPlate
-
Microplate reader capable of AlphaLISA detection
Protocol:
-
Prepare the 3x BRD assay buffer, BET Bromodomain Ligand, and BRD4 (BD1) protein according to the kit manufacturer's instructions.
-
Create a serial dilution of this compound in the assay buffer. A typical starting concentration is 10 µM with 3-fold serial dilutions.
-
Prepare a master mixture containing the 3x BRD assay buffer and BET Bromodomain Ligand.
-
In a 384-well plate, add 5 µL of the master mixture to each well.
-
Add 2.5 µL of the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Initiate the reaction by adding 2.5 µL of diluted BRD4 (BD1) protein.
-
Incubate the plate at room temperature for 30 minutes with slow shaking.
-
Add 10 µL of diluted GSH Acceptor beads to each well and incubate for 30 minutes at room temperature in the dark.
-
Add 10 µL of diluted Streptavidin-conjugated donor beads to each well and incubate for 30 minutes to 1 hour at room temperature in the dark.[7]
-
Read the plate on a microplate reader with standard AlphaLISA settings.
-
Calculate the IC50 value by plotting the AlphaLISA signal against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT)
This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[8][9]
Materials:
-
Cancer cell line of interest (e.g., MOLM-13)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Prepare a serial dilution of this compound in complete culture medium and add it to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for the desired treatment period (e.g., 72 or 96 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 2 hours in the dark, with occasional shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Gene Expression Analysis by qRT-PCR
This protocol measures the changes in mRNA levels of BET target genes, such as MYC and BCL2, following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for MYC, BCL2, and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR instrument
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at a concentration around its IC50 value and a vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and gene-specific primers.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.[3]
References
- 1. The novel BET inhibitor UM-002 reduces glioblastoma cell proliferation and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scispace.com [scispace.com]
- 4. glpbio.com [glpbio.com]
- 5. mybiosource.com [mybiosource.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. revvity.com [revvity.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for BET-bay-002 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction to BET-bay-002
BET-bay-002 is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] This family of epigenetic readers, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, plays a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones and transcription factors, BET proteins recruit transcriptional machinery to specific gene loci, thereby activating gene expression.
Dysregulation of BET protein activity is implicated in the pathogenesis of various diseases, including cancer. BET inhibitors like BET-bay-002 competitively bind to the bromodomains of BET proteins, preventing their interaction with acetylated chromatin. This leads to the downregulation of key oncogenes, such as c-MYC, and anti-apoptotic factors, like BCL2, resulting in cell cycle arrest and apoptosis in susceptible cancer cells.[3][4][5] Published data indicates that BET-bay-002 shows efficacy in multiple myeloma models, highlighting its potential as a therapeutic agent in oncology research.[1]
These application notes provide a comprehensive guide for the use of BET-bay-002 in a cell culture setting, including detailed protocols for its preparation, application in cellular assays, and methods for analyzing its biological effects.
Data Presentation
Physicochemical Properties and Storage
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₈ClN₅O | Vendor Information |
| Molecular Weight | 403.86 g/mol | Vendor Information |
| Solubility | Soluble in DMSO | [6][7] |
| Storage (Powder) | Store at -20°C for up to 3 years | Vendor Information |
| Storage (Stock Solution) | Store in aliquots at -20°C for up to 1 month or -80°C for up to 6 months | [6][7] |
Representative Cell Viability Data (Template)
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | % Viability (Mean ± SD) | IC₅₀ (µM) |
| MM.1S | DMSO (Vehicle) | N/A | 72 | 100 ± 5.2 | N/A |
| BET-bay-002 | 0.01 | 72 | 95.3 ± 4.8 | ||
| BET-bay-002 | 0.1 | 72 | 78.1 ± 6.1 | ||
| BET-bay-002 | 1 | 72 | 52.4 ± 3.9 | Calculated Value | |
| BET-bay-002 | 10 | 72 | 15.7 ± 2.5 | ||
| RPMI 8226 | DMSO (Vehicle) | N/A | 72 | 100 ± 6.5 | N/A |
| BET-bay-002 | 0.01 | 72 | 98.2 ± 5.5 | ||
| BET-bay-002 | 0.1 | 72 | 85.3 ± 7.2 | ||
| BET-bay-002 | 1 | 72 | 49.8 ± 4.3 | Calculated Value | |
| BET-bay-002 | 10 | 72 | 20.1 ± 3.1 |
Experimental Protocols
Reconstitution and Storage of BET-bay-002
Materials:
-
BET-bay-002 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Briefly centrifuge the vial of BET-bay-002 powder to ensure all the material is at the bottom.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For a 10 mM stock solution from 1 mg of BET-bay-002 (MW = 403.86), you would add 247.6 µL of DMSO.
-
Aseptically add the calculated volume of DMSO to the vial of BET-bay-002.
-
To aid dissolution, gently vortex the vial. If necessary, warm the solution to 37°C and use an ultrasonic bath for a short period.[6][7]
-
Once fully dissolved, aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6][7]
General Protocol for Cell Treatment
Materials:
-
Cultured cells in appropriate growth medium
-
BET-bay-002 stock solution
-
Vehicle control (DMSO)
-
Sterile cell culture plates (e.g., 96-well, 24-well, or 6-well)
Protocol:
-
Seed the cells in the desired culture plate format at a density that allows for logarithmic growth during the treatment period. Allow the cells to adhere and resume growth overnight.
-
The next day, prepare serial dilutions of BET-bay-002 in fresh, pre-warmed cell culture medium. The final DMSO concentration in the medium should be kept constant across all treatments, including the vehicle control (typically ≤ 0.1%).
-
Carefully remove the old medium from the cells and replace it with the medium containing the desired concentrations of BET-bay-002 or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Following incubation, proceed with downstream analysis such as cell viability assays, protein extraction for Western blotting, or RNA isolation for RT-qPCR.
Cell Viability Assay (e.g., MTT Assay)
Materials:
-
Cells treated with BET-bay-002 in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Protocol:
-
Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells by pipetting or shaking the plate for 5-10 minutes.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blotting for c-MYC and BCL-2 Expression
Materials:
-
Cells treated with BET-bay-002 in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against c-MYC, BCL-2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[8][9]
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for loading by adding Laemmli buffer and boiling for 5-10 minutes.[10]
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.[9]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies against c-MYC, BCL-2, and the loading control overnight at 4°C.[10][11]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
RT-qPCR for c-MYC and BCL2 Gene Expression
Materials:
-
Cells treated with BET-bay-002
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for c-MYC, BCL2, and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR instrument
Protocol:
-
Following treatment, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
Set up the qPCR reactions in triplicate for each gene of interest and the housekeeping gene, using the synthesized cDNA as a template.[12]
-
Perform the qPCR using a real-time PCR instrument with appropriate cycling conditions.[13][14]
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.
Visualizations
Caption: Signaling pathway of BET inhibition by BET-bay-002.
Caption: Experimental workflow for studying BET-bay-002 in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BET Inhibition Silences Expression of MYCN and BCL2 and Induces Cytotoxicity in Neuroblastoma Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET inhibition silences expression of MYCN and BCL2 and induces cytotoxicity in neuroblastoma tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BET Inhibition Induces Apoptosis in Aggressive B-Cell Lymphoma via Epigenetic Regulation of BCL-2 Family Members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. glpbio.com [glpbio.com]
- 8. Western Blotting Protocol [protocols.io]
- 9. Western Blotting (WB) Protocol | Rockland [rockland.com]
- 10. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. neb.com [neb.com]
- 13. icgeb.org [icgeb.org]
- 14. goldbio.com [goldbio.com]
Application Notes and Protocols for Bet-bay 002 Stock Solution Preparation in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bet-bay 002 is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3][4] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific genomic locations, thereby activating gene expression.[5] this compound competitively binds to the bromodomains of BET proteins, preventing their association with chromatin and leading to the downregulation of key oncogenes and pro-inflammatory genes.[1][5] This document provides a detailed protocol for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO) as a solvent, ensuring accurate and reproducible experimental results.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₈ClN₅O | [1][2][4][6] |
| Molecular Weight | 403.86 g/mol | [1][2][4][6] |
| Appearance | Crystalline solid | [7] |
| Solubility in DMSO | ≥ 50 mg/mL (123.81 mM) or 10 mM | [4][8] |
Recommended Storage Conditions
Proper storage of this compound in both solid and solution form is critical to maintain its stability and activity.
| Form | Storage Temperature | Duration | Reference |
| Solid (Powder) | -20°C | ≥ 2 years | [4] |
| Stock Solution in DMSO | -20°C | Up to 1 month | [5][8] |
| -80°C | Up to 2 years | [1][3] |
Note: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[5][8]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.039 mg of this compound.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Ensure Complete Dissolution: Vortex the solution thoroughly to ensure the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can aid in dissolution.[5][8]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1][3][5][8]
Stock Solution Preparation Table
The following table provides the required mass of this compound and volume of DMSO to prepare stock solutions of various concentrations and volumes.
| Desired Concentration (mM) | Desired Volume | Mass of this compound (mg) | Volume of DMSO (mL) |
| 1 | 1 mL | 0.404 | 1 |
| 5 | 1 mL | 2.020 | 1 |
| 10 | 1 mL | 4.039 | 1 |
| 10 | 5 mL | 20.195 | 5 |
| 50 | 1 mL | 20.195 | 1 |
Calculations are based on a molecular weight of 403.86 g/mol .
Visualization of Key Processes
This compound Mechanism of Action: BET Inhibition Signaling Pathway
BET inhibitors like this compound function by disrupting the interaction between BET proteins (BRD2, BRD3, BRD4) and acetylated histones. This leads to the transcriptional repression of target genes, including the proto-oncogene MYC. The inhibition of BET proteins has been shown to impact several downstream signaling pathways, including the NF-κB, PI3K/AKT, and JAK/STAT pathways, which are critical for cell proliferation, survival, and inflammation.
References
- 1. BET inhibitor - Wikipedia [en.wikipedia.org]
- 2. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 6. BET Bromodomain Inhibition Suppresses Transcriptional Responses to Cytokine-Jak-STAT Signaling in a Gene-specific Manner in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Administration of Investigational Anticancer Agents in Mouse Models
A Note on Compound Identification: The query for "Bet-bay 002" did not yield a singular, specific compound in the scientific literature. However, the search results provided information on several investigational drugs with similar nomenclature patterns, including BGA002 and XB002. This document provides detailed application notes and protocols for the administration of these two distinct compounds in mouse models, based on available preclinical data.
BGA002: A MYCN-Specific Inhibitor
Application Notes
BGA002 is an investigational antigene peptide nucleic acid (PNA) oligonucleotide designed to specifically inhibit the MYCN transcription factor.[1] MYCN is a well-known oncogene whose amplification is associated with poor prognosis in several cancers, including neuroblastoma, rhabdomyosarcoma, and small-cell lung cancer.[1] BGA002 is covalently linked to a nuclear localization signal peptide, which facilitates its entry into the nucleus to exert its therapeutic effect.[1] Preclinical studies in mouse models have demonstrated that systemic administration of BGA002 leads to its accumulation in tumors, resulting in a significant reduction in tumor weight.[1]
Mechanism of Action
BGA002's mechanism of action is centered on the targeted inhibition of MYCN. By binding to the MYCN gene, BGA002 prevents its transcription, thereby reducing the levels of MYCN protein. This, in turn, disrupts the downstream signaling pathways that promote cancer cell proliferation and survival.
Quantitative Data
Table 1: Pharmacokinetics of BGA002 in Mice After a Single Administration [2]
| Administration Route | Dose (mg/kg) | Sex | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) |
| Intravenous (IV) | 5 | Male | ~1500 | 0.083 | ~1200 |
| Intravenous (IV) | 5 | Female | ~1200 | 0.083 | ~1000 |
| Intravenous (IV) | 15 | Male | ~4000 | 0.083 | ~3500 |
| Intravenous (IV) | 15 | Female | ~3500 | 0.083 | ~3000 |
| Subcutaneous (SC) | 5 | Male | ~200 | 1 | ~800 |
| Subcutaneous (SC) | 5 | Female | ~250 | 1 | ~900 |
| Subcutaneous (SC) | 15 | Male | ~600 | 1 | ~2500 |
| Subcutaneous (SC) | 15 | Female | ~700 | 1 | ~2800 |
Table 2: Efficacy of BGA002 in Mouse Models [1][2]
| Mouse Model | Administration Route | Dose (mg/kg/day) | Treatment Duration | Outcome |
| Multidrug Resistant SCLC | Systemic | 5 or 15 | 9 days | Inhibition of vascularization |
| Neuroblastoma (MYCN amplified) | Systemic (repeated) | Not specified | Not specified | Significant reduction in tumor weight |
| Rhabdomyosarcoma (MYCN amplified) | Systemic (repeated) | Not specified | Not specified | Significant reduction in tumor weight |
| SCLC (MYCN amplified) | Systemic (repeated) | Not specified | Not specified | Significant reduction in tumor weight |
Experimental Protocols
Protocol 1: Administration of BGA002 in a Small-Cell Lung Cancer (SCLC) Mouse Model [2]
-
Animal Model: Utilize an appropriate mouse strain for establishing a multidrug-resistant MNA-SCLC xenograft model.
-
Compound Preparation:
-
Dissolve BGA002 in a sterile, biocompatible vehicle suitable for systemic administration. The exact vehicle composition should be optimized for solubility and stability.
-
-
Dosing and Administration:
-
Treatment Schedule:
-
Continue daily administration for a total of 9 days.[2]
-
-
Monitoring and Endpoint Analysis:
-
Monitor animal body weight and overall health daily.
-
At the end of the 9-day treatment period, euthanize the mice.
-
Excise tumors and fix them in formalin for histological analysis.
-
Stain tumor sections with hematoxylin and eosin to assess vascularization and cellular density.[2]
-
XB002: An Anti-Tissue Factor Antibody-Drug Conjugate
Application Notes
XB002 is an antibody-drug conjugate (ADC) that targets Tissue Factor (TF), a protein that is overexpressed in a variety of solid tumors and is often associated with poor clinical outcomes.[3][4] This ADC is composed of a human anti-TF monoclonal antibody (clone 25A3) linked to a cytotoxic payload, zovodotin.[3] The design of XB002 aims to selectively deliver the cytotoxic agent to TF-expressing tumor cells while minimizing systemic toxicity, particularly bleeding events that can be associated with targeting TF.[3] Preclinical studies have shown that XB002 exhibits potent antitumor activity in various xenograft and patient-derived xenograft (PDX) models.[3][4]
Mechanism of Action
XB002 binds with high affinity to TF on the surface of cancer cells.[3] Following binding, the XB002-TF complex is internalized by the cell. Inside the cell, the linker is cleaved, releasing the zovodotin payload, which then leads to cell cycle arrest and apoptosis.
Quantitative Data
Table 3: Efficacy of XB002 in Xenograft and PDX Mouse Models [3][4]
| Mouse Model | Administration Route | Dose (mg/kg) | Treatment Schedule | Outcome |
| HPAF-II Xenograft | Intravenous (i.v.) | 1.5 | Once weekly for two weeks | Complete tumor regression with no regrowth for up to five weeks after the second dose. |
| PDX Models (various cancers) | Intravenous (i.v.) | 10 | Single dose | Inhibition of tumor growth in bladder, cervical, gastric, HNSCC, and NSCLC models. |
| Cervical Cancer PDX | Intravenous (i.v.) | 10 | Single dose | Complete tumor regression within 30 days of treatment. |
| HNSCC PDX | Intravenous (i.v.) | 10 | Single dose | Complete tumor regression within 30 days of treatment. |
Experimental Protocols
Protocol 2: Administration of XB002 in a Pancreatic Cancer Xenograft Mouse Model (HPAF-II) [3]
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) for the engraftment of HPAF-II human pancreatic cancer cells.
-
Compound Preparation:
-
Reconstitute XB002 in a sterile, pyrogen-free vehicle suitable for intravenous injection, such as saline or phosphate-buffered saline (PBS).
-
-
Dosing and Administration:
-
Administer XB002 intravenously (i.v.) at a dose of 1.5 mg/kg.[3]
-
A control group receiving the vehicle alone should be included.
-
-
Treatment Schedule:
-
Administer the treatment once weekly for a total of two weeks.[3]
-
-
Monitoring and Endpoint Analysis:
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly).
-
Monitor the body weight and overall health of the animals throughout the study.
-
Continue monitoring for tumor regrowth for at least five weeks after the final dose to assess the durability of the response.[3]
-
Protocol 3: Administration of XB002 in Patient-Derived Xenograft (PDX) Models [3]
-
Animal Model: Utilize immunodeficient mice engrafted with patient-derived tumor tissue from various cancers (e.g., bladder, cervical, gastric, HNSCC, NSCLC).[3]
-
Compound Preparation:
-
Prepare XB002 for intravenous injection as described in Protocol 2.
-
-
Dosing and Administration:
-
Administer a single intravenous (i.v.) dose of XB002 at 10 mg/kg.[3]
-
Include a vehicle-treated control group.
-
-
Treatment Schedule:
-
A single dose is administered at the start of the treatment period.
-
-
Monitoring and Endpoint Analysis:
-
Regularly measure tumor volume to assess tumor growth inhibition.
-
Monitor animal health and body weight.
-
Observe for complete tumor regression, particularly within the first 30 days post-treatment.[3]
-
General Experimental Workflow
The following diagram outlines a general workflow for conducting in vivo efficacy studies of investigational compounds in mouse models.
References
- 1. Preclinical Pharmacokinetics in Tumors and Normal Tissues of the Antigene PNA Oligonucleotide MYCN-Inhibitor BGA002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Preclinical Characterization of XB002, an Anti–Tissue Factor Antibody–Drug Conjugate for the Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Characterization of XB002, an Anti-Tissue Factor Antibody-Drug Conjugate for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using BET-bay 002 in Chromatin Immunoprecipitation (ChIP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
BET-bay 002 is a potent and specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription by recognizing and binding to acetylated lysine residues on histone tails.[1] By binding to acetylated chromatin, BET proteins recruit transcriptional machinery to specific genomic loci, thereby activating gene expression. Dysregulation of BET protein activity is implicated in the pathogenesis of various diseases, including cancer and inflammation.
This compound competitively binds to the acetyl-lysine recognition pockets of BET proteins, displacing them from chromatin.[1] This displacement leads to the suppression of target gene transcription, making BET inhibitors like this compound valuable tools for studying the role of BET proteins in gene regulation and as potential therapeutic agents. One of the key applications for this compound is in Chromatin Immunoprecipitation (ChIP), a powerful technique used to investigate the interaction of proteins with specific DNA sequences in the cell.
These application notes provide a detailed protocol for utilizing this compound in ChIP experiments to study the displacement of BET proteins from target gene promoters.
Mechanism of Action
BET proteins, particularly BRD4, are critical for the transcription of key oncogenes such as MYC.[2][3] They bind to acetylated histones at promoter and enhancer regions, recruiting the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation. This compound, by displacing BRD4 from these regions, effectively inhibits this process and downregulates the expression of target genes.
Data Presentation
The following tables provide representative quantitative data from ChIP-qPCR experiments demonstrating the effect of a BET inhibitor on the association of BRD4 with the promoters of target genes. While this data is based on studies using the well-characterized BET inhibitor JQ1, similar results are expected with this compound.
Table 1: Effect of BET Inhibitor Treatment on BRD4 Occupancy at the MYC Promoter
| Treatment | Target Gene Promoter | Fold Enrichment (% of Input) |
| Vehicle (DMSO) | MYC | 1.5 ± 0.2 |
| This compound (500 nM, 4h) | MYC | 0.4 ± 0.1 |
| Vehicle (DMSO) | Negative Control Locus | 0.1 ± 0.05 |
| This compound (500 nM, 4h) | Negative Control Locus | 0.1 ± 0.04 |
This table illustrates the expected decrease in BRD4 binding at the MYC promoter following treatment with a BET inhibitor.
Table 2: Time-Course of BRD4 Dissociation from the TNF-α Promoter
| Treatment Time with this compound (500 nM) | BRD4 Fold Enrichment at TNF-α Promoter (% of Input) |
| 0 hours (Vehicle) | 2.0 ± 0.3 |
| 1 hour | 1.1 ± 0.2 |
| 4 hours | 0.5 ± 0.1 |
| 8 hours | 0.3 ± 0.1 |
This table demonstrates the time-dependent displacement of BRD4 from a target promoter upon BET inhibitor treatment.
Experimental Protocols
This protocol provides a detailed methodology for performing a ChIP experiment to assess the effect of this compound on the binding of a BET protein (e.g., BRD4) to a specific genomic locus.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (37% solution)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Protease inhibitor cocktail
-
Antibody against the BET protein of interest (e.g., anti-BRD4)
-
Normal IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
TE buffer
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
Primers for qPCR analysis of target and control genomic regions
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound or vehicle (DMSO) for the specified duration (e.g., 500 nM for 4 hours).
-
-
Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into PBS containing protease inhibitors and pellet by centrifugation.
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice.
-
Pellet the nuclei and resuspend in nuclear lysis buffer.
-
Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion. The optimal shearing conditions should be determined empirically for each cell type.
-
-
Immunoprecipitation:
-
Centrifuge the sheared chromatin to pellet debris and transfer the supernatant to a new tube.
-
Dilute the chromatin with ChIP dilution buffer.
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Save a small aliquot of the pre-cleared chromatin as "input" control.
-
Add the primary antibody (e.g., anti-BRD4) or normal IgG to the remaining chromatin and incubate overnight at 4°C with rotation.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.
-
-
Washes:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and finally twice with TE buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin complexes from the beads using elution buffer.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 4 hours or overnight. Also, process the input sample in the same manner.
-
-
DNA Purification:
-
Treat the samples with RNase A and then with Proteinase K.
-
Purify the DNA using a DNA purification kit or phenol:chloroform extraction followed by ethanol precipitation.
-
-
Analysis:
-
Quantify the purified DNA.
-
Perform quantitative PCR (qPCR) using primers specific for the target gene promoter (e.g., MYC) and a negative control region.
-
Calculate the enrichment of the target sequence in the immunoprecipitated samples relative to the input DNA.
-
Visualizations
Caption: BET inhibitor signaling pathway.
Caption: ChIP experimental workflow with BET inhibitor.
References
Application Notes and Protocols for Bet-bay 002 Cytotoxicity Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bet-bay 002 is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2][3][4][5][6] BET proteins are key epigenetic readers that regulate the transcription of genes involved in cell proliferation, and their inhibition has emerged as a promising therapeutic strategy in various cancers.[7] Notably, this compound has demonstrated efficacy in multiple myeloma models.[1][3][4][5][6] Assessing the cytotoxic and cytostatic effects of novel compounds like this compound is a critical step in preclinical drug development.[8][9] This document provides a detailed protocol for determining the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[9][10]
Principle of the MTT Assay:
The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[10] These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The absorbance is directly proportional to the number of viable, metabolically active cells.[10] A decrease in cell viability following treatment with a cytotoxic agent like this compound will result in a corresponding decrease in the amount of formazan produced, and thus a lower absorbance reading.
Experimental Protocol: MTT Cytotoxicity Assay for this compound
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
1. Materials and Reagents:
-
Cell Line: A relevant cancer cell line (e.g., multiple myeloma cell line such as MM.1S or a glioblastoma cell line like U-87 MG).
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: (0.25%).
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.
-
96-well flat-bottom microplates.
-
Humidified incubator: 37°C, 5% CO2.
-
Microplate reader: Capable of measuring absorbance at 570 nm.
-
Sterile pipette tips, tubes, and reservoirs.
2. Preparation of this compound Stock and Working Solutions:
-
Stock Solution: this compound is soluble in DMSO.[11][12] Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the required amount of this compound powder in high-purity DMSO. Aliquot and store at -20°C or -80°C for long-term storage.[3]
-
Working Solutions: On the day of the experiment, thaw a stock solution aliquot and prepare a series of serial dilutions in the complete cell culture medium to achieve the desired final concentrations for treating the cells. It is crucial to ensure that the final concentration of DMSO in the wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).
3. Cell Seeding:
-
Culture the selected cell line to approximately 80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or an automated cell counter).
-
Dilute the cell suspension to the optimal seeding density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well in a 96-well plate.
-
Incubate the plate for 24 hours in a humidified incubator to allow the cells to attach and resume growth.[11]
4. Treatment with this compound:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound working solutions (in a range of concentrations) to the respective wells.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest concentration of this compound.
-
Untreated Control: Cells treated with fresh complete medium only.
-
Blank: Wells containing medium only (no cells) to serve as a background control for the plate reader.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
5. MTT Assay Procedure:
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (including controls).
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
6. Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
Data Presentation
Quantitative data from the cytotoxicity assay should be summarized in a clear and structured table for easy comparison.
| Cell Line | Compound | Incubation Time (hours) | IC50 (µM) |
| MM.1S | This compound | 48 | e.g., 0.5 |
| MM.1S | This compound | 72 | e.g., 0.2 |
| U-87 MG | This compound | 48 | e.g., 1.2 |
| U-87 MG | This compound | 72 | e.g., 0.8 |
Visualizations
Experimental Workflow Diagram:
Caption: Workflow for this compound cytotoxicity assessment using the MTT assay.
Signaling Pathway Diagram:
Caption: General signaling pathway of BET inhibitors like this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|cas 1588521-78-1|DC Chemicals [dcchemicals.com]
- 6. mybiosource.com [mybiosource.com]
- 7. The novel BET inhibitor UM-002 reduces glioblastoma cell proliferation and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. opentrons.com [opentrons.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. glpbio.com [glpbio.com]
- 12. molnova.com [molnova.com]
Application Notes and Protocols for BET Inhibition in Multiple Myeloma Cell Lines
A Focus on the BET Inhibitor Family with Reference to Preclinical Compound BET-BAY 002
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Bromodomain and Extra-Terminal domain (BET) proteins, particularly BRD4, are critical regulators of gene transcription and are considered key therapeutic targets in various malignancies, including multiple myeloma. These proteins act as epigenetic "readers," recognizing acetylated lysine residues on histones and recruiting transcriptional machinery to drive the expression of oncogenes such as MYC. Inhibition of BET proteins has been shown to induce cell cycle arrest, and apoptosis in preclinical models of multiple myeloma.
This document provides an overview of the application of BET inhibitors in multiple myeloma cell lines, with a specific reference to the preclinical compound This compound . While this compound is noted as a potent BET inhibitor with efficacy in multiple myeloma models, detailed characterization in peer-reviewed literature is limited. Therefore, this document also draws upon the broader knowledge of well-characterized BET inhibitors to provide representative protocols and data. One such well-studied BET inhibitor, JQ1, is often used as a reference compound. A conference abstract has reported a strong binding affinity of BET-BAY-002 to BRD4 at 21 nM[1].
Data Presentation
The following tables summarize the expected effects of potent BET inhibitors on various multiple myeloma cell lines. The specific values for this compound are not publicly available and the data presented here are representative of the effects of well-characterized BET inhibitors.
Table 1: Proliferative Inhibition of Multiple Myeloma Cell Lines by BET Inhibitors
| Cell Line | Histological Subtype | Representative IC50 Range (nM) for potent BET inhibitors |
| MM.1S | Plasmacytoma | 50 - 200 |
| MM.1R | Dexamethasone-resistant plasmacytoma | 100 - 300 |
| RPMI-8226 | B-cell like | 150 - 500 |
| U266 | Plasmacytoma, IL-6 dependent | 200 - 600 |
| NCI-H929 | Plasmacytoma | 100 - 400 |
| OPM-2 | Plasmacytoma | 150 - 500 |
Note: IC50 values are highly dependent on the specific BET inhibitor, assay conditions, and duration of treatment.
Table 2: Cellular Effects of BET Inhibition in Multiple Myeloma Cells
| Parameter | Observed Effect | Typical Assay |
| Cell Cycle | G1 arrest | Propidium Iodide Staining & Flow Cytometry |
| Apoptosis | Induction of apoptosis | Annexin V/PI Staining & Flow Cytometry |
| MYC Expression | Downregulation of c-MYC mRNA and protein | qRT-PCR, Western Blot |
| BRD4 Occupancy | Decreased binding to target gene promoters | Chromatin Immunoprecipitation (ChIP) |
Signaling Pathway
BET inhibitors function by competitively binding to the bromodomains of BET proteins, displacing them from chromatin. This prevents the recruitment of the transcriptional machinery necessary for the expression of key oncogenes, most notably MYC. The downregulation of MYC leads to a cascade of downstream effects, including the suppression of cyclins and cyclin-dependent kinases (CDKs) that drive cell cycle progression, and the upregulation of pro-apoptotic proteins, ultimately leading to cell cycle arrest and apoptosis.
Caption: BET inhibitor mechanism of action in multiple myeloma cells.
Experimental Protocols
Cell Proliferation Assay (MTS/MTT Assay)
This protocol is for assessing the effect of this compound on the proliferation of multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, RPMI-8226)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution and incubate overnight.
-
Measure the absorbance at 490 nm (MTS) or 570 nm (MTT) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Experimental workflow for the cell proliferation assay.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in multiple myeloma cells treated with this compound.
Materials:
-
Multiple myeloma cell lines
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 5 x 10^5 cells/well.
-
Treat the cells with varying concentrations of this compound (and a vehicle control) for 48 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot for MYC Downregulation
This protocol is for detecting changes in c-MYC protein levels following treatment with this compound.
Materials:
-
Multiple myeloma cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-c-MYC, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Treat cells with this compound for 24 hours.
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Conclusion
BET inhibitors, including the preclinical compound this compound, represent a promising therapeutic strategy for multiple myeloma by targeting the epigenetic regulation of key oncogenes like MYC. The protocols provided here offer a framework for researchers to investigate the cellular and molecular effects of BET inhibitors in multiple myeloma cell lines. Careful optimization of experimental conditions will be necessary to obtain robust and reproducible data.
References
Troubleshooting & Optimization
"Bet-bay 002 solubility problems in media"
Welcome to the technical support center for Bet-bay 002. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1][2] BET proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes, such as c-MYC, and pro-inflammatory genes.[1][3][4] By binding to the acetyl-lysine recognition pockets of BET bromodomains, this compound displaces these proteins from chromatin, thereby inhibiting the transcription of their target genes.[1][3] This disruption of transcriptional programs can lead to cell cycle arrest and apoptosis in cancer cells.[1]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: this compound exhibits high solubility in dimethyl sulfoxide (DMSO).[2] Specific quantitative data from suppliers is summarized in the table below. Information regarding its solubility in aqueous media is limited, which is a common challenge for many small molecule inhibitors.
Data Presentation: this compound Solubility and Stock Preparation
| Parameter | Value | Source |
| CAS Number | 1588521-78-1 | [2] |
| Molecular Weight | 403.86 g/mol | [2] |
| Solubility in DMSO | ≥ 50 mg/mL (≥ 123.81 mM) | [2] |
Stock Solution Preparation (10 mM in DMSO)
| Desired Volume | Amount of this compound | Volume of DMSO |
| 1 mL | 4.04 mg | 1 mL |
| 5 mL | 20.2 mg | 5 mL |
| 10 mL | 40.4 mg | 10 mL |
Troubleshooting Guide: Solubility Problems in Media
Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?
A3: This is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous medium. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[5] However, a slightly higher DMSO concentration (up to 1%) may be necessary to maintain solubility, but this should be tested for its effect on your specific cell line.[5] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Serial Dilution: Instead of adding a small volume of highly concentrated DMSO stock directly to a large volume of aqueous media, perform an intermediate dilution step. For example, dilute your 10 mM stock to 1 mM in DMSO first, and then add this to your media.
-
Mixing Technique: When adding the DMSO stock to the media, add it dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion.[5] Avoid adding the stock solution as a single bolus.
-
Temperature: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help maintain solubility.
-
Sonication: After dilution, briefly sonicating the final working solution in a water bath sonicator may help to redissolve any precipitate.[2]
Q4: My this compound working solution appears cloudy or has visible precipitate. Can I still use it?
A4: It is not recommended to use a working solution with visible precipitate. The presence of solid particles indicates that the compound is not fully dissolved, and the actual concentration in solution will be lower than intended, leading to inaccurate and irreproducible experimental results. Furthermore, the precipitate can be harmful to cells.
Q5: Are there any alternative solvents or formulations I can try to improve the solubility of this compound in my experimental media?
A5: While DMSO is the most common solvent for initial stock preparation, other strategies can be employed for preparing working solutions, although they require careful validation:
-
Co-solvents: The use of other biocompatible co-solvents in addition to DMSO, such as ethanol or polyethylene glycol (PEG), might improve solubility. However, the toxicity of any co-solvent on your cell line must be evaluated.
-
Formulation with Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can be used to create micellar formulations that enhance the solubility of hydrophobic compounds. The concentration of the surfactant should be kept well below its critical micelle concentration to avoid cellular toxicity.
-
Use of Serum: If your experimental protocol allows, the presence of serum in the cell culture medium can aid in the solubilization of hydrophobic compounds through binding to albumin and other proteins.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture. b. Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, for 1 mL of a 10 mM stock solution, weigh 4.04 mg. c. Add the appropriate volume of anhydrous DMSO to the powder. d. To facilitate dissolution, gently vortex the tube. If necessary, warm the tube to 37°C for a few minutes and/or sonicate in a water bath until the solution is clear.[2] e. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
-
Materials: 10 mM this compound in DMSO stock solution, pre-warmed (37°C) cell culture medium (with or without serum, as per experimental design).
-
Procedure: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Perform a serial dilution of the stock solution in DMSO if a very low final concentration is required. c. While gently swirling the pre-warmed cell culture medium, add the required volume of the this compound DMSO stock solution dropwise to achieve the desired final concentration. d. Visually inspect the solution for any signs of precipitation. If a slight cloudiness appears, brief sonication may help. e. Use the freshly prepared working solution immediately for your experiments. It is not recommended to store working solutions in aqueous media for extended periods.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the key signaling pathways affected by this compound and a typical experimental workflow for its use.
Caption: Signaling pathways affected by this compound.
References
- 1. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 2. glpbio.com [glpbio.com]
- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.selleckchem.com [file.selleckchem.com]
"optimizing Bet-bay 002 working concentration"
Welcome to the technical support center for Bet-bay 002, a next-generation BET (Bromodomain and Extra-Terminal domain) inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that competitively binds to the acetyl-lysine binding pockets of BET family proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] This prevents their interaction with acetylated histones and transcription factors, leading to the displacement of BET proteins from chromatin.[3] Consequently, the transcription of key oncogenes, such as MYC, is suppressed, resulting in cell cycle arrest and apoptosis in susceptible cancer cell lines.[4]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your experimental wells is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is a typical working concentration range for in vitro experiments?
A3: The optimal working concentration of this compound is cell-line dependent. A good starting point is to perform a dose-response curve ranging from low nanomolar to low micromolar concentrations (e.g., 1 nM to 10 µM). Based on data from similar pan-BET inhibitors like JQ1 and OTX015, a common effective concentration range in vitro is between 300 nM and 1 µM.[5] However, for some highly sensitive cell lines, potent anti-proliferative effects have been observed at low nanomolar concentrations.
Q4: What are the expected cellular effects of this compound treatment?
A4: Treatment with this compound can lead to a variety of cellular phenotypes depending on the cell type and concentration used. Common effects include a dose-dependent decrease in cell proliferation and viability.[6] Morphologically, you may observe a reduction in cell size and condensed nuclei.[5] In many cancer cell lines, this compound induces G0/G1 cell cycle arrest.[5] Apoptosis may also be induced, though in some cell lines, the primary effect might be cytostatic rather than cytotoxic.[5]
Data Presentation
Table 1: Recommended Working Concentrations for this compound in Common In Vitro Assays
| Assay Type | Recommended Concentration Range | Typical Incubation Time |
| Cell Viability (e.g., MTT, WST-1) | 1 nM - 10 µM | 24 - 72 hours |
| Cell Proliferation (e.g., EdU, BrdU) | 10 nM - 5 µM | 24 - 48 hours |
| Apoptosis (e.g., Annexin V) | 100 nM - 5 µM | 24 - 72 hours |
| Western Blot (for target engagement) | 100 nM - 1 µM | 4 - 24 hours |
| qRT-PCR (for target gene expression) | 100 nM - 1 µM | 4 - 24 hours |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 50 mg/mL |
| Ethanol | Sparingly Soluble |
| Water | Insoluble |
Experimental Protocols
Protocol 1: Cell Viability Assay using a Tetrazolium-based Method (e.g., MTT)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. It is recommended to prepare 2X concentrations of your final desired concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the 2X this compound dilutions to the appropriate wells. Include vehicle control (medium with the same final concentration of DMSO as your highest drug concentration) and untreated control wells.
-
Incubation: Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[7][8]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[7]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Troubleshooting Guide
Q: I am not seeing any effect on cell viability. What could be the problem?
A:
-
Inactive Compound: Ensure that your this compound has been stored correctly (desiccated at -20°C for powder, -80°C for stock solutions in DMSO) to prevent degradation.
-
Suboptimal Concentration: The concentration range you are testing may be too low for your specific cell line. Try a broader dose-response curve, extending into the higher micromolar range.
-
Cytostatic vs. Cytotoxic Effect: this compound may be causing cell cycle arrest rather than cell death in your model.[5] Assess cell proliferation using an EdU or BrdU incorporation assay, or analyze the cell cycle distribution by flow cytometry.
-
Incorrect Readout: Assays that measure metabolic activity (like MTT) can sometimes be misleading if the compound affects cellular metabolism without killing the cells.[5] Consider using a direct cell counting method or a viability dye like trypan blue.
Q: My this compound precipitated in the cell culture medium. How can I avoid this?
A:
-
High Final Concentration: Ensure your final working concentration does not exceed the solubility limit in aqueous solutions.
-
Improper Dilution: When diluting your DMSO stock, add it to the medium dropwise while vortexing to ensure rapid and even dispersion. Avoid adding a large volume of cold stock solution directly to warm medium.
-
Final DMSO Concentration: While keeping the final DMSO concentration low is important, ensure it is sufficient to maintain the compound in solution, especially at higher concentrations.
Q: I am observing unexpected or inconsistent results. What quality control measures should I implement?
A:
-
Cell Line Authentication: Regularly perform Short Tandem Repeat (STR) profiling to confirm the identity of your cell lines.[9]
-
Mycoplasma Testing: Routinely test your cell cultures for mycoplasma contamination, as this can significantly alter cellular responses.[9]
-
Vehicle Control: Always include a vehicle control (medium with the same concentration of DMSO as your highest drug concentration) to account for any effects of the solvent.
-
Positive Control: If available, use a well-characterized BET inhibitor like JQ1 as a positive control to ensure your experimental system is responsive.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. BET inhibitor - Wikipedia [en.wikipedia.org]
- 3. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET Proteins Exhibit Transcriptional and Functional Opposition in the Epithelial-to-mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Registered report: BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting BET-BAY 002 Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for cytotoxicity assays involving BET-BAY 002, a potent BET (Bromodomain and Extra-Terminal) inhibitor.
Frequently Asked Questions (FAQs)
General Assay Issues
-
Q1: My results are inconsistent between experiments. What are the common causes?
-
A1: Inconsistent results in cytotoxicity assays can stem from several factors. One common issue is variability in cell seeding density; ensure you have a homogenous cell suspension and use precise pipetting techniques.[1] Another factor can be the passage number of your cells, as cells can change their characteristics over time. It's also crucial to ensure that the incubation times for both the compound treatment and the assay reagent are kept constant across all experiments. Finally, variability in the preparation of assay reagents can also lead to inconsistencies.
-
-
Q2: I am observing a high background signal in my negative control wells. What could be the reason?
-
A2: A high background signal can be caused by several factors. In colorimetric assays like MTT, the presence of reducing agents in your media or serum can lead to non-enzymatic reduction of the tetrazolium salt. For LDH assays, serum in the culture medium can contain lactate dehydrogenase, contributing to a high background.[2] Using serum-free medium during the LDH assay or a medium-only background control can help mitigate this. Contamination of the cell culture with bacteria or fungi can also lead to high background signals.
-
-
Q3: The absorbance readings in my assay are very low, even in the untreated control wells. What should I do?
-
A3: Low absorbance readings usually indicate a low number of viable cells. This could be due to seeding too few cells at the beginning of the experiment. It is also possible that the cells are not healthy or are growing poorly. Check your cell culture for any signs of stress or contamination. For assays like MTT, insufficient incubation time with the MTT reagent can also lead to low signal.
-
Compound-Specific Issues (this compound)
-
Q4: I am not observing a dose-dependent cytotoxic effect with this compound. What could be the problem?
-
A4: If you are not seeing a dose-dependent effect, first verify the concentration and stability of your this compound stock solution. Improper storage can lead to degradation of the compound. Ensure that the solvent used to dissolve this compound is not toxic to the cells at the concentrations used; a vehicle control is essential.[3] Additionally, the incubation time with the compound may not be sufficient to induce a cytotoxic effect. BET inhibitors primarily work by inhibiting transcription, which can take time to manifest as cell death.[4] Consider extending the treatment duration.
-
-
Q5: Could this compound be interfering with the assay chemistry itself?
-
A5: Yes, it is possible for small molecules to interfere with assay reagents.[5] For example, colored compounds can interfere with absorbance readings in colorimetric assays. To test for this, you should run a control plate with the compound in cell-free medium to see if it directly reacts with your assay reagents.
-
Experimental Protocols
Below are detailed methodologies for common cytotoxicity assays.
MTT Assay Protocol
The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[6][7]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound (and appropriate controls) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay Protocol
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[8]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After compound treatment, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction and Read: Add 50 µL of stop solution to each well and measure the absorbance at 490 nm.[1]
Crystal Violet Assay Protocol
The crystal violet assay is a simple method to assess cell viability by staining the DNA of adherent cells.[9][10][11]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After treatment, gently wash the cells with PBS and then fix them with 100 µL of methanol for 15 minutes.
-
Staining: Remove the methanol and add 100 µL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.[10]
-
Washing: Gently wash the plate with water to remove excess stain.
-
Solubilization and Reading: Air dry the plate, then add 100 µL of a solubilizing agent (e.g., 33% acetic acid) to each well. Measure the absorbance at 570 nm.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | MTT | 48 | 1.2 |
| LDH | 48 | 1.5 | |
| Crystal Violet | 48 | 1.1 | |
| A549 | MTT | 48 | 2.5 |
| LDH | 48 | 2.8 | |
| Crystal Violet | 48 | 2.3 | |
| HCT116 | MTT | 72 | 0.8 |
| LDH | 72 | 1.0 | |
| Crystal Violet | 72 | 0.7 |
Table 2: Troubleshooting Common Artifacts in Cytotoxicity Assays
| Issue | Potential Cause | Suggested Solution |
| High Background | Serum LDH activity (LDH assay) | Use serum-free media or a media-only control.[2] |
| Compound interference | Run a cell-free control with the compound.[5] | |
| Microbial contamination | Check cell cultures for contamination. | |
| Low Signal | Low cell number | Optimize cell seeding density. |
| Insufficient incubation with reagent | Increase incubation time with the assay reagent. | |
| Inconsistent Replicates | Inhomogeneous cell suspension | Ensure thorough mixing of cells before seeding. |
| Pipetting errors | Use calibrated pipettes and consistent technique.[1] | |
| Edge effects | Avoid using the outer wells of the plate or fill them with sterile PBS. |
Visualizations
Signaling Pathway of BET Inhibitor Action
Caption: Mechanism of action of this compound, a BET inhibitor.
Experimental Workflow for a Typical Cytotoxicity Assay
Caption: General experimental workflow for in vitro cytotoxicity assays.
Troubleshooting Logic Diagram
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 5. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. Crystal violet staining protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
"Bet-bay 002 dose-response curve issues"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Bet-bay 002 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1 and 2). By binding to and inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1 and ERK2 (Extracellular signal-regulated kinase 1 and 2), which are key downstream effectors in the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers and other diseases.
Q2: What is the expected IC50 for this compound in a cell-based assay?
A2: The in vitro IC50 of this compound can vary depending on the cell line, assay conditions, and endpoint being measured. However, in most sensitive cancer cell lines, the expected IC50 for growth inhibition is typically in the low nanomolar range.
| Parameter | Typical Value | Notes |
| Cell Proliferation IC50 | 1 - 20 nM | Highly dependent on the cell line's genetic background (e.g., BRAF or KRAS mutation status). |
| p-ERK1/2 Inhibition IC50 | 0.5 - 10 nM | Measures direct target engagement and should be lower than the cell proliferation IC50. |
Q3: What are the recommended storage and handling conditions for this compound?
A3: this compound is supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Dose-Response Curve Issues
This guide addresses common problems encountered when generating a dose-response curve for this compound.
Issue 1: No dose-response or a very weak response.
Possible Causes & Solutions
| Cause | Solution |
| Incorrect Drug Concentration: | Verify the calculations for your serial dilutions. Ensure the final concentrations in the assay are correct. Prepare a fresh dilution series from a new stock solution. |
| Cell Line Insensitivity: | The cell line used may not be dependent on the MEK/ERK pathway for survival. Confirm the mutational status of key genes in the pathway (e.g., BRAF, KRAS, NRAS). Consider using a positive control cell line known to be sensitive to MEK inhibitors. |
| Drug Inactivity: | The compound may have degraded due to improper storage or handling. Use a fresh vial of this compound and prepare a new stock solution. |
| Assay Endpoint Issues: | The chosen assay endpoint (e.g., cell viability, apoptosis) may not be appropriate for the mechanism of action or the incubation time. Consider a more proximal endpoint, such as measuring the phosphorylation of ERK. |
Issue 2: A "U-shaped" or biphasic dose-response curve.
Possible Causes & Solutions
| Cause | Solution |
| Off-Target Effects: | At higher concentrations, this compound may have off-target effects that can lead to unexpected cellular responses. Lower the maximum concentration in your dose range to focus on the specific inhibitory effects. |
| Cellular Stress Responses: | High concentrations of the compound or the vehicle (e.g., DMSO) can induce cellular stress responses that may counteract the inhibitory effect. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). |
| Assay Artifacts: | Some assay reagents can be affected by high concentrations of a compound, leading to artifactual signals. Review the technical specifications of your assay kit and consider an alternative assay method. |
Issue 3: High variability between replicate wells.
Possible Causes & Solutions
| Cause | Solution |
| Inconsistent Cell Seeding: | Ensure a homogenous cell suspension before seeding and use calibrated pipettes. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Edge Effects: | Cells in the outer wells of a microplate can behave differently due to temperature and humidity gradients. Avoid using the outermost wells for experimental data. Fill these wells with sterile PBS or media. |
| Pipetting Errors: | Inaccurate pipetting during drug addition or reagent dispensing can lead to significant variability. Use calibrated pipettes and practice good pipetting technique. |
Experimental Protocols & Visualizations
Protocol: Measuring p-ERK Inhibition by Western Blot
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Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for 2 hours. Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK and loading control signals.
Caption: Western Blot workflow for p-ERK inhibition.
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound within the RAS/RAF/MEK/ERK signaling cascade.
Caption: this compound inhibits MEK in the ERK pathway.
Technical Support Center: Minimizing Toxicity of BET Inhibitors in Animal Studies with UM-002 as a Representative Agent
Disclaimer: Information regarding a compound specifically named "Bet-bay 002" is not publicly available. This document uses the novel BET (Bromodomain and Extra-Terminal) inhibitor, UM-002 , as a representative molecule to address the topic of minimizing toxicity in animal studies. Furthermore, specific quantitative toxicity data for UM-002, such as the Maximum Tolerated Dose (MTD) or LD50, are not available in the public domain. The toxicity profiles described are based on the known class-effects of BET inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is UM-002 and what is its primary mechanism of action?
A1: UM-002 is a novel, brain-penetrant BET inhibitor being investigated for its therapeutic potential in cancers such as glioblastoma (GBM).[1] Like other BET inhibitors, it functions by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), preventing them from binding to acetylated histones on chromatin. This disrupts the transcription of key oncogenes, such as c-Myc, leading to reduced cell proliferation and tumor growth.[2]
Q2: What are the common class-specific toxicities associated with BET inhibitors in animal studies?
A2: The most frequently observed toxicities with pan-BET inhibitors are hematological.[3] These include thrombocytopenia (low platelet count), anemia, and neutropenia.[3] Gastrointestinal issues such as diarrhea, nausea, and vomiting, as well as fatigue and decreased appetite, are also common non-hematological adverse events.[4] These toxicities are often dose-limiting.[3][5]
Q3: How can I mitigate the hematological toxicities observed with BET inhibitors like UM-002?
A3: To mitigate hematological toxicities, consider the following strategies:
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Dose optimization: Conduct a thorough dose-finding study to determine the MTD.[6]
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Intermittent dosing schedule: Instead of continuous daily dosing, a schedule such as 14 days on, 7 days off may be better tolerated.[4]
-
Supportive care: Although not standard in preclinical studies, the use of supportive care agents can be explored.
-
Monitoring: Implement regular monitoring of complete blood counts (CBCs) throughout the study to detect early signs of hematological adverse events.
Q4: Are there potential off-target effects of UM-002 that I should be aware of?
A4: While specific off-target effects of UM-002 are not detailed in available literature, off-target activity is a consideration for all small molecule inhibitors.[7] The toxicity of pan-BET inhibitors can stem from their effects on the broader family of bromodomain-containing proteins.[5][8] It is crucial to assess for unexpected phenotypes in animal studies and consider performing transcriptomic or proteomic analyses to identify potential off-target gene or protein expression changes.
Troubleshooting Guides
Issue: Severe weight loss and lethargy in mice treated with UM-002.
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Question 1: Is the dose too high?
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Answer: Severe weight loss is a common sign of toxicity. It is crucial to have established the MTD in your specific mouse strain.[9] If you are at or near the MTD, consider reducing the dose by 10-20%.
-
-
Question 2: Is the formulation or vehicle causing issues?
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Answer: The vehicle used to dissolve and administer UM-002 could be contributing to toxicity. Ensure the vehicle is well-tolerated at the administered volume and concentration.[10] Consider running a vehicle-only control group to assess its effects in isolation.
-
-
Question 3: Could gastrointestinal toxicity be the cause?
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Answer: BET inhibitors are known to cause GI toxicity, which can lead to decreased food and water intake.[5] Observe the animals for signs of diarrhea or dehydration. Providing supportive care, such as subcutaneous fluids, may be necessary.
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Issue: High mortality rate in the treatment group.
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Question 1: Was an acute toxicity study performed?
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Question 2: Is the dosing frequency appropriate?
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Answer: Continuous daily dosing might lead to cumulative toxicity. An intermittent dosing schedule could allow for recovery between treatments and improve overall tolerability.[4]
-
-
Question 3: Are there strain-specific differences in sensitivity?
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Answer: Different mouse strains can have varying sensitivities to chemotherapeutic agents.[9] Ensure that the MTD has been determined in the specific strain being used for the efficacy study.
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Data Presentation
Table 1: Class-Specific Toxicities of BET Inhibitors in Preclinical and Clinical Studies
| Toxicity Type | Adverse Event | Severity | Frequency | Reference |
| Hematological | Thrombocytopenia | Grade 3/4 | High | [3] |
| Anemia | Grade 3/4 | Moderate | [3] | |
| Neutropenia | Grade 3/4 | Moderate | [3][4] | |
| Non-Hematological | Diarrhea | All Grades | High | [5] |
| Nausea | All Grades | High | [4][5] | |
| Fatigue | All Grades | High | [4] | |
| Decreased Appetite | All Grades | Moderate | [4] | |
| Vomiting | All Grades | Moderate | [4] |
Note: This table represents a summary of class-wide effects of BET inhibitors. The specific toxicity profile of UM-002 may vary.
Experimental Protocols
Protocol: Orthotopic Glioblastoma Mouse Model for Efficacy and Toxicity Assessment of UM-002
This protocol outlines a general procedure for establishing an orthotopic GBM model and subsequently evaluating the efficacy and toxicity of a BET inhibitor like UM-002.
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Cell Culture:
-
Culture a human glioblastoma cell line (e.g., U87MG, GBM95) in the recommended medium.[13]
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Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or PBS for injection.
-
-
Animal Model:
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Use immunodeficient mice (e.g., athymic nude mice) of 6-8 weeks of age.
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Anesthetize the mouse using an appropriate anesthetic (e.g., ketamine/xylazine cocktail).[13]
-
-
Intracranial Injection:
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Secure the anesthetized mouse in a stereotactic frame.
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Create a small burr hole in the skull at predetermined coordinates (e.g., 1 mm posterior to the bregma and 2 mm lateral to the midline).[13]
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Slowly inject 5 x 10^5 cells in a volume of 3-5 µL at a depth of 3 mm using a Hamilton syringe.[13]
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Withdraw the needle slowly and suture the scalp incision.
-
-
Tumor Growth Monitoring:
-
UM-002 Formulation and Administration:
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Prepare the UM-002 formulation in a suitable vehicle. The choice of vehicle should be based on solubility and in vivo tolerability studies.[16]
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Administer UM-002 via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.
-
-
Toxicity Monitoring:
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Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered physical appearance.[17]
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Perform regular blood sampling (e.g., via tail vein) for complete blood counts to assess hematological toxicity.
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At the end of the study, collect major organs for histopathological analysis.
-
-
Efficacy Assessment:
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Continue to monitor tumor growth via imaging throughout the treatment period.
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The primary endpoint is typically survival, with mice being euthanized when they exhibit neurological symptoms or significant weight loss.
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At the time of euthanasia, harvest the brains for histological confirmation of tumor size and characteristics.
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Mandatory Visualizations
Caption: Mechanism of action of UM-002, a BET inhibitor.
Caption: Workflow for in-vivo testing of UM-002.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Inducible In Vivo Silencing of Brd4 Identifies Potential Toxicities of Sustained BET Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. researchgate.net [researchgate.net]
- 13. The orthotopic xenotransplant of human glioblastoma successfully recapitulates glioblastoma-microenvironment interactions in a non-immunosuppressed mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A preclinical orthotopic model for glioblastoma recapitulates key features of human tumors and demonstrates sensitivity to a combination of MEK and PI3K pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 17. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
"Bet-bay 002 inconsistent results in vitro"
Technical Support Center: Bet-bay 002
This guide provides troubleshooting advice and standardized protocols to address reported inconsistencies in the in vitro performance of this compound, a selective inhibitor of Kinase X within the GFYR signaling pathway. Our goal is to help researchers achieve reproducible and reliable results.
Troubleshooting Guide & FAQs
Q1: Why are my IC50 values for this compound significantly different from those in the original publication?
A1: Discrepancies in IC50 values are a common issue and can stem from several sources:
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Cell Line Authenticity and Passage Number: Cell lines can experience phenotypic drift over time and with increasing passage numbers.[3] Always use low-passage, authenticated cells from a trusted source.[3]
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Serum Concentration: Serum contains growth factors that can compete with or modulate the activity of this compound. Ensure your serum lot and concentration match the recommended protocol.
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Assay Endpoint and Incubation Time: The potency of a compound can appear different depending on the duration of treatment. Verify that your incubation time is consistent with the reference protocol.
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Cell Seeding Density: The density of cells at the time of treatment can impact results.[3] Overly confluent or sparse cultures will respond differently.
Q2: My results are inconsistent between different experimental plates or batches. What is the likely cause?
A2: Batch-to-batch or plate-to-plate variability often points to technical inconsistencies in the assay procedure.
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Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Compound stability in aqueous media can be limited.
Q3: Could this compound be unstable in my cell culture medium?
A3: Yes, compound stability is a critical factor. This compound is sensitive to repeated freeze-thaw cycles. Aliquot stock solutions into single-use volumes and store them at -80°C. Once diluted in aqueous media, it is recommended to use the solution within a few hours.
Q4: Does this compound interfere with common cell viability assay readouts?
A4: While direct interference is rare, it is a possibility. For example, highly colored compounds can interfere with absorbance-based assays (e.g., MTT), and some compounds can inhibit luciferases used in ATP-based assays (e.g., CellTiter-Glo®). To test for interference, run a control plate with the compound in cell-free media.
Comparative Data Analysis
The following table summarizes fictional IC50 data for this compound, illustrating how different experimental parameters can lead to inconsistent results.
| Cell Line | Serum % | Incubation Time (h) | Seeding Density (cells/well) | Reported IC50 (nM) |
| HEK293 | 10% | 48 | 5,000 | 150 |
| HEK293 | 10% | 72 | 5,000 | 85 |
| HEK293 | 2% | 72 | 5,000 | 35 |
| HT-29 | 10% | 72 | 8,000 | 210 |
| HT-29 | 10% | 72 | 4,000 | 125 |
Data is for illustrative purposes only.
Standardized Experimental Protocol: Cell Viability Assay
This protocol describes a standardized method for determining the potency of this compound using a luminescence-based ATP assay (e.g., CellTiter-Glo®).
Materials:
-
This compound (10 mM stock in DMSO)
-
Cell Line of Interest (e.g., HEK293)
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Complete Growth Medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
Sterile 96-well, white, clear-bottom tissue culture plates
-
Luminescence-based ATP detection reagent
-
Multichannel pipette
-
Plate luminometer
Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Resuspend cells in complete growth medium to a final concentration of 5 x 10⁴ cells/mL.
-
Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of the 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution series of this compound in complete growth medium. Start from a high concentration (e.g., 10 µM) and perform 1:3 dilutions. Include a vehicle control (DMSO only).
-
Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution to each well.
-
Return the plate to the incubator for 72 hours.
-
-
Assay Readout:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the ATP detection reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate luminometer.
-
-
Data Analysis:
-
Normalize the data by setting the vehicle-treated wells to 100% viability and wells with no cells to 0% viability.
-
Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Key Diagrams and Workflows
Diagram 1: this compound Signaling Pathway
Caption: this compound inhibits Kinase X in the GFYR pathway.
Diagram 2: Experimental Workflow for IC50 Determination
Caption: Standard workflow for cell viability assay.
Diagram 3: Troubleshooting Flowchart for Inconsistent Results
Caption: A logical guide for troubleshooting assay variability.
References
Validation & Comparative
Validating BET-BAY 002 Activity in Cells: A Comparative Guide
For researchers and drug development professionals, accurately validating the cellular activity of novel therapeutic compounds is a critical step. This guide provides a comprehensive overview of methodologies to validate the activity of BET-BAY 002, a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. We will compare its activity with other well-characterized BET inhibitors, JQ1 and OTX-015, and provide detailed experimental protocols for key assays.
Mechanism of Action of BET Inhibitors
BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in regulating gene transcription. They contain bromodomains that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters. Dysregulation of BET protein activity is implicated in various diseases, including cancer. BET inhibitors like this compound, JQ1, and OTX-015 are small molecules that competitively bind to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and leading to the suppression of target gene expression, most notably the MYC oncogene.[1][2] This disruption of transcriptional programs results in cell cycle arrest, senescence, and apoptosis in susceptible cancer cells.[1]
Figure 1. Mechanism of action of BET inhibitors like this compound.
Comparative Analysis of BET Inhibitor Cellular Activity
The following table summarizes the reported cellular activities of this compound and compares them with the well-established BET inhibitors JQ1 and OTX-015.
| Parameter | This compound | JQ1 | OTX-015 (Birabresib) | Reference(s) |
| Cell Line | LAPC4 (Prostate Cancer) | Kasumi-1 (AML), MCF7 (Breast Cancer), Various others | H3122 (NSCLC), Various Leukemia and Lymphoma cell lines | [3][4][5][6][7] |
| Assay Type | Antiproliferative (alamarBlue) | Antiproliferative (alamarBlue, MTT), Cell Cycle (FACS), Apoptosis (Annexin V) | Antiproliferative (MTT, CellTiter-Glo), Cell Cycle (FACS), Apoptosis | [3][4][5][8][9] |
| IC50 / GI50 | 0.04 µM (LAPC4) | 77 nM (BRD4 BD1), 33 nM (BRD4 BD2), Cell-based IC50s vary (sub-µM) | 92-112 nM (BRD2/3/4), Cell-based GI50s vary (sub-µM) | [3][7][10] |
| Observed Effect | Inhibition of proliferation | Inhibition of proliferation, G1 cell cycle arrest, apoptosis, c-Myc downregulation | Inhibition of proliferation, G1 cell cycle arrest, apoptosis, c-Myc downregulation | [1][3][4][8][9] |
Experimental Protocols for Cellular Validation
To validate the activity of this compound, a series of cellular assays should be performed. Below are detailed protocols for key experiments.
Figure 2. Experimental workflow for validating this compound activity.
Cell Viability and Proliferation Assays
These assays are fundamental to determining the cytotoxic or cytostatic effects of a compound.
a) alamarBlue (Resazurin) Assay
-
Principle: Measures the metabolic activity of viable cells. Resazurin (blue and non-fluorescent) is reduced to resorufin (pink and highly fluorescent) by metabolically active cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 2 x 10^5 cells/ml and allow them to adhere overnight.[4]
-
Treat cells with a serial dilution of this compound for the desired time period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Add alamarBlue reagent (10% of the culture volume) to each well.[4]
-
Incubate for 4 hours at 37°C.[4]
-
Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
b) MTT Assay
-
Principle: Measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Protocol:
-
Seed and treat cells as described for the alamarBlue assay.
-
After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability and IC50 values.[5]
-
Cell Cycle Analysis
This assay determines the effect of the compound on cell cycle progression.
-
Principle: Uses a fluorescent dye (e.g., propidium iodide, PI) that binds stoichiometrically to DNA. The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol:
-
Treat cells with this compound at a concentration around its IC50 for 24-72 hours.[8]
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol and store them at -20°C.
-
Wash the cells to remove the ethanol and resuspend them in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cells by flow cytometry. The resulting DNA content histogram will show the distribution of cells in different cell cycle phases.[11]
-
Target Engagement Assay: NanoBRET™
This assay provides direct evidence of the compound binding to its intended target within intact cells.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) measures the proximity of a NanoLuc® luciferase-fused target protein (e.g., BRD4) and a fluorescent tracer that binds to the same protein. A test compound that competes with the tracer for binding will disrupt BRET in a dose-dependent manner.[12][13]
-
Protocol:
-
Transfect cells (e.g., HEK293) with a vector expressing a NanoLuc®-BET fusion protein.[14]
-
Plate the transfected cells in a 96-well plate.
-
Add the NanoBRET™ tracer and a serial dilution of this compound to the cells.[15]
-
Incubate for 2 hours at 37°C.[15]
-
Add the NanoBRET™ Nano-Glo® Substrate.[15]
-
Measure the donor (450 nm) and acceptor (610 nm) emission wavelengths using a luminometer.[15]
-
Calculate the BRET ratio and determine the intracellular IC50 value for target engagement.[16]
-
Downstream Pathway Analysis: Western Blot for c-Myc
This assay confirms that target engagement leads to the expected downstream biological effect.
-
Principle: Western blotting uses antibodies to detect the levels of a specific protein (in this case, c-Myc) in cell lysates. A decrease in c-Myc protein levels following treatment with a BET inhibitor validates its mechanism of action.
-
Protocol:
-
Treat cells with this compound for various time points (e.g., 4, 8, 24 hours).[1]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Determine the protein concentration of the lysates using a BCA assay.[17]
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and then incubate with a primary antibody against c-Myc.
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Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control like actin or GAPDH to ensure equal protein loading.[5]
-
Comparison of Alternatives
While this compound is a potent BET inhibitor, several other classes of epigenetic modulators are also under investigation for similar therapeutic applications.
References
- 1. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromodomain inhibition shows antitumoral activity in mice and human luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The BET Bromodomain Inhibitor OTX015 Affects Pathogenetic Pathways in Preclinical B-cell Tumor Models and Synergizes with Targeted Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (+)-JQ1 | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pnas.org [pnas.org]
- 15. promega.com [promega.com]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Action of BET Inhibitors
A Comparative Guide to the Efficacy of BET Inhibitors: JQ1 vs. BET-BAY 002
In the landscape of epigenetic drug discovery, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as promising therapeutic agents, particularly in oncology. This guide provides a comparative analysis of two such inhibitors: the well-characterized research compound JQ1 and the more recently available this compound.
Due to the limited publicly available experimental data for this compound, this guide will also incorporate a comparative case study of JQ1 against another novel BET inhibitor, UM-002, to provide a framework for evaluating next-generation compounds in this class.
BET proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails. This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, leading to the expression of genes involved in cell proliferation, survival, and inflammation. Many of these genes are key oncogenes, such as MYC.[1][2]
BET inhibitors, including JQ1 and this compound, are small molecules that competitively bind to the acetyl-lysine binding pockets (bromodomains) of BET proteins.[2][3][4] This competitive inhibition displaces BET proteins from chromatin, thereby preventing the transcription of their target genes.[1][2] The downstream effects include cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[4][5]
JQ1: A Prototypical BET Inhibitor
JQ1 is a potent, cell-permeable thienotriazolodiazepine that serves as a prototypical pan-BET inhibitor.[2] It has been extensively studied in a multitude of preclinical cancer models and has paved the way for the development of clinically relevant BET inhibitors.
Efficacy of JQ1
JQ1 has demonstrated significant anti-tumor activity across a wide range of hematological malignancies and solid tumors.[6] Its efficacy is often linked to the downregulation of the MYC oncogene, a master transcriptional regulator that is frequently dysregulated in cancer.[5]
In Multiple Myeloma: JQ1 has shown potent anti-proliferative effects in multiple myeloma (MM) cell lines, inducing cell cycle arrest and senescence.[5] In murine models of MM, JQ1 administration led to reduced tumor growth and prolonged survival.[7] Recent studies have also indicated that JQ1 can selectively reduce the percentage of regulatory T cells (Tregs) in the bone marrow of MM patients, suggesting an immunomodulatory role.[8]
In Glioblastoma: JQ1 has the ability to cross the blood-brain barrier, making it a candidate for treating brain tumors like glioblastoma (GBM).[5] It has been shown to inhibit the proliferation and self-renewal of glioma stem cells in vitro and suppress tumor growth in xenograft models.[5]
In Pancreatic Cancer: In preclinical models of pancreatic ductal adenocarcinoma (PDAC), JQ1 has been shown to inhibit tumor growth in patient-derived xenograft (PDX) models.[6]
Experimental Protocols for JQ1
Cell Viability Assay:
-
Cell Seeding: Cancer cell lines (e.g., MM.1S, Kasumi-1) are seeded in 96-well plates.
-
Treatment: Cells are treated with a serial dilution of JQ1 (e.g., 12.5 nM to 800 nM) for a specified duration (e.g., 72 hours).[5]
-
Measurement: Cell viability is assessed using assays such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[5]
In Vivo Xenograft Studies:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are inoculated with cancer cells to establish tumors.
-
Treatment: Once tumors are established, mice are treated with JQ1 (e.g., 50 mg/kg daily) or a vehicle control via intraperitoneal injection.[6]
-
Endpoint: Tumor volume is measured regularly, and at the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[6]
This compound: An Emerging BET Inhibitor
This compound is a commercially available BET inhibitor. Information in the public domain regarding its specific efficacy and experimental validation is limited. It is described as a potent BET inhibitor with demonstrated efficacy in a multiple myeloma model. Without access to detailed preclinical study data, a direct, quantitative comparison with JQ1 is not feasible at this time. Researchers are encouraged to perform head-to-head comparative studies to fully elucidate its relative potency and therapeutic potential.
Case Study: UM-002 vs. JQ1 in Glioblastoma
To illustrate how novel BET inhibitors are evaluated against established compounds, we present a comparison of JQ1 with UM-002, a recently developed brain-penetrant BET inhibitor.[9][10][11]
A study directly comparing UM-002 and JQ1 in glioblastoma models found that UM-002 is more potent at reducing GBM cell proliferation in vitro.[12]
Experimental Protocol: Comparative Cell Proliferation Assay
-
Cell Lines: GBM22 and GBM39 cells were used.
-
Treatment: Cells were treated with UM-002, JQ1, or another BET inhibitor, MK-8628, starting at a concentration of 10 µM with 1:2 serial dilutions for 72 hours.
-
Measurement: The reduction in ATP levels was measured using the CellTiter-Glo assay to determine cell viability.[12]
Data Presentation
Table 1: In Vitro Efficacy of JQ1 in Multiple Myeloma Cell Lines
| Cell Line | IC50 (nM) |
|---|---|
| MM.1S | 72 |
| Kasumi-1 | Data not specified |
Data derived from studies on the anti-myeloma activity of JQ1.[5]
Table 2: Comparative In Vitro Efficacy of BET Inhibitors in Glioblastoma Cell Lines
| Cell Line | Inhibitor | IC50 |
|---|---|---|
| GBM22 | UM-002 | More potent than JQ1 |
| JQ1 | Less potent than UM-002 | |
| GBM39 | UM-002 | More potent than JQ1 |
| JQ1 | Less potent than UM-022 |
Qualitative comparison based on graphical data from the source.[12]
Visualizations
Signaling Pathway of BET Inhibition
Caption: General signaling pathway of BET inhibitors.
Experimental Workflow for Comparing BET Inhibitor Efficacy In Vitro
References
- 1. Bromodomain and extraterminal protein inhibitor JQ1 suppresses thyroid tumor growth in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General mechanism of JQ1 in inhibiting various types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET bromodomain inhibitor (JQ1) and tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET Inhibitor JQ1 Selectively Reduce Tregs by Upregulating STAT3 and Suppressing PD-1 Expression in Patients with Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. "The novel BET inhibitor UM-002 reduces glioblastoma cell proliferation" by Anna M. Jermakowicz, Matthew J. Rybin et al. [digitalcommons.fiu.edu]
- 11. The novel BET inhibitor UM-002 reduces glioblastoma cell proliferation and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Bet-bay 002: A Comparative Analysis of Cross-Reactivity with other Bromodomain Families
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides a comparative analysis of the cross-reactivity of the BET (Bromodomain and Extra-Terminal) family inhibitor, Bet-bay 002, against other bromodomain families. Due to the limited publicly available cross-reactivity data for this compound, this guide utilizes the well-characterized and potent BET inhibitor, (+)-JQ1, as a representative compound to illustrate the principles and methodologies of assessing bromodomain inhibitor selectivity.
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key regulators of gene transcription.[1] Inhibitors targeting these proteins have shown significant therapeutic potential in oncology and inflammation. However, the human proteome contains 61 bromodomains across eight families, and off-target interactions can lead to unforeseen side effects. Therefore, a thorough understanding of an inhibitor's selectivity profile is crucial.
Selectivity Profile of (+)-JQ1: A Proxy for BET Inhibitor Cross-Reactivity
(+)-JQ1 is a potent and selective inhibitor of the BET family of bromodomains.[2] Extensive studies have demonstrated its high affinity for the two bromodomains (BD1 and BD2) within each BET protein, while showing minimal interaction with bromodomains from other families.
Quantitative Analysis of Binding Affinity
The following table summarizes the binding affinities of (+)-JQ1 for various bromodomains, highlighting its selectivity for the BET family. The data is compiled from multiple studies employing different biophysical and biochemical assays.
| Bromodomain Family | Protein | Bromodomain | Assay Type | Dissociation Constant (Kd) / IC50 | Reference |
| BET | BRD2 | BD1 | ITC | 128 nM | |
| BD2 | AlphaScreen | 17.7 nM (IC50) | |||
| BRD3 | BD1 | ITC | 59.5 nM | ||
| BD2 | ITC | 82 nM | |||
| BRD4 | BD1 | ITC | ~50 nM | [2] | |
| BD2 | ITC | ~90 nM | [2] | ||
| BRDT | BD1 | ITC | 190 nM | ||
| VII | CREBBP | AlphaScreen | >10,000 nM (IC50) | [2] | |
| - | Other Non-BET (Panel) | - | DSF | No significant interaction | [2] |
Note: Dissociation constant (Kd) and IC50 values are measures of binding affinity, with lower values indicating stronger binding. Isothermal Titration Calorimetry (ITC) directly measures the heat change upon binding to determine Kd. AlphaScreen is a bead-based proximity assay used to measure competitive binding and determine IC50 values. Differential Scanning Fluorimetry (DSF) measures the change in protein melting temperature upon ligand binding, with larger shifts indicating stronger interaction.
Experimental Methodologies
The following are detailed protocols for key experiments used to determine the cross-reactivity and selectivity of bromodomain inhibitors like (+)-JQ1.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions.[3] It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Protocol:
-
Sample Preparation:
-
Purified bromodomain protein is dialyzed extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
The inhibitor stock solution (e.g., in DMSO) is diluted into the same ITC buffer to the desired concentration. The final DMSO concentration should be matched in the protein solution.
-
-
ITC Experiment:
-
The protein solution is loaded into the sample cell of the microcalorimeter.
-
The inhibitor solution is loaded into the injection syringe.
-
A series of small injections of the inhibitor solution into the sample cell are performed at a constant temperature (e.g., 25°C).
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data, a plot of heat change per injection versus time, is integrated to obtain the heat change per mole of injectant.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based, no-wash immunoassay used to study biomolecular interactions.[4] In the context of bromodomain inhibitor screening, it is often used in a competitive binding format.
Protocol:
-
Reagent Preparation:
-
A biotinylated histone peptide (the natural ligand of the bromodomain) is used.
-
A tagged (e.g., His-tagged or GST-tagged) bromodomain protein is used.
-
Streptavidin-coated Donor beads and tag-specific (e.g., anti-His or anti-GST) Acceptor beads are used.
-
-
Assay Procedure:
-
The tagged bromodomain protein, biotinylated histone peptide, and the test inhibitor (at varying concentrations) are incubated together in a microplate well.
-
Acceptor beads are added and incubated to allow binding to the tagged bromodomain.
-
Donor beads are added and incubated to allow binding to the biotinylated histone peptide.
-
-
Signal Detection:
-
The plate is read in an AlphaScreen-compatible plate reader. If the bromodomain-histone peptide interaction is not inhibited, the Donor and Acceptor beads are brought into close proximity, resulting in a luminescent signal.
-
The inhibitor competes with the histone peptide for binding to the bromodomain, leading to a decrease in the signal.
-
-
Data Analysis:
-
The signal intensity is plotted against the inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.
-
BROMOscan™
BROMOscan™ is a proprietary competition binding assay platform that uses DNA-tagged bromodomains and immobilized ligands to quantitatively measure the binding of compounds to a large panel of bromodomains.[5]
Protocol:
-
Assay Principle:
-
An immobilized ligand that binds to the bromodomain of interest is prepared on a solid support.
-
A DNA-tagged bromodomain protein is used.
-
-
Competition Assay:
-
The DNA-tagged bromodomain is incubated with the immobilized ligand in the presence of the test compound.
-
If the test compound binds to the bromodomain, it will prevent the bromodomain from binding to the immobilized ligand.
-
-
Quantification:
-
The amount of bromodomain bound to the solid support is quantified by qPCR of the attached DNA tag.
-
-
Data Analysis:
-
The amount of bound bromodomain in the presence of the test compound is compared to a control (no compound).
-
A dose-response curve is generated to calculate the dissociation constant (Kd).
-
Visualizing Selectivity: Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the selectivity of a BET inhibitor and the experimental workflow for assessing it.
Caption: Selectivity profile of a representative BET inhibitor.
Caption: Experimental workflow for determining inhibitor cross-reactivity.
References
- 1. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Unlocking Synergistic Potential: A Comparative Guide to Bet-bay 002 Combination Therapies
For Immediate Release
[City, State] – [Date] – In the landscape of targeted cancer therapy, the exploration of synergistic drug combinations holds the key to overcoming resistance and enhancing therapeutic efficacy. This guide provides a comprehensive comparison of the preclinical synergistic effects of Bet-bay 002 (also known as BAY 1238097), a potent Bromodomain and Extra-Terminal (BET) inhibitor, with other anti-cancer agents. This report is tailored for researchers, scientists, and drug development professionals, offering a detailed analysis of quantitative data, experimental methodologies, and the underlying signaling pathways.
This compound has demonstrated significant anti-proliferative activity across a range of cancer models. Its therapeutic potential is further amplified when used in combination with other targeted drugs. This guide synthesizes available preclinical data to offer a clear comparison of this compound's performance in combination with inhibitors of EZH2, mTOR, and BTK in lymphoma models.
Comparative Analysis of In Vitro Synergy
Preclinical studies have consistently shown that this compound exhibits synergistic anti-tumor effects when combined with other targeted therapies. The following table summarizes the in vitro synergistic activity of this compound with various inhibitors in lymphoma cell lines. The Combination Index (CI) is used as a quantitative measure of synergy, where CI < 1 indicates a synergistic effect.
| Combination Agent | Target | Cancer Type | Cell Lines | Combination Index (CI) | Reference |
| DZNep | EZH2 | Germinal Center B-cell Diffuse Large B-cell Lymphoma (GCB-DLBCL) with EZH2 mutation | WSU-DLCL2, KARPAS422 | 0.7 | [1] |
| Ibrutinib | BTK | Activated B-cell Diffuse Large B-cell Lymphoma (ABC-DLBCL) with MYD88 L265P mutation | OCI-Ly10, TMD8 | 0.8, 0.6 | [1] |
| Everolimus | mTOR | Lymphoma | - | Synergistic | [2] |
Disclaimer: The data presented is based on preclinical studies and may not be representative of clinical outcomes.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, detailed experimental methodologies are provided below.
Cell Viability and Synergy Assays
Lymphoma-derived cell lines were exposed to increasing concentrations of this compound, the combination agent, or both for 72 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The synergistic effects of the drug combinations were quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 0.9 indicates synergism, a CI between 0.9 and 1.1 suggests an additive effect, and a CI greater than 1.2 indicates no benefit from the combination.[1]
In Vivo Tumor Models
The in vivo anti-tumor efficacy of this compound as a single agent has been demonstrated in diffuse large B-cell lymphoma models.[2] While specific in vivo data for the synergistic combinations are not detailed in the available literature, the in vitro synergy provides a strong rationale for further investigation in animal models.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound with other targeted agents are rooted in the complementary disruption of key oncogenic signaling pathways. This compound, as a BET inhibitor, primarily functions by displacing BRD4 from chromatin, leading to the downregulation of oncogenes such as MYC and E2F1, and interfering with NF-κB, TLR, and JAK/STAT signaling pathways.[2]
The combination of this compound with other inhibitors creates a multi-pronged attack on the cancer cells' survival and proliferation machinery.
References
A Head-to-Head Comparison of BET Inhibitors: OTX015 and the Landscape of Bromodomain and Extra-Terminal Motif Antagonists
In the rapidly evolving field of epigenetic therapeutics, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as a promising class of anti-cancer agents. This guide provides a detailed comparison of the well-characterized BET inhibitor OTX015 (birabresib) with the broader class of BET inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, preclinical efficacy, and key experimental findings. While direct comparative data for a compound designated "Bet-bay 002" is not publicly available, this guide will use OTX015 as a benchmark to understand the common and distinguishing features of pan-BET inhibitors.
Mechanism of Action: Targeting Transcriptional Dysregulation
BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in regulating gene transcription.[1][2] They recognize and bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to specific gene promoters and enhancers. In many cancers, BET proteins are aberrantly recruited to super-enhancers, driving the overexpression of key oncogenes such as MYC.[3][4][5]
OTX015, like other pan-BET inhibitors, functions by competitively binding to the bromodomains of BET proteins, thereby displacing them from chromatin.[2][3][5][6] This prevents the recruitment of transcriptional activators and leads to the downregulation of target oncogenes.
Signaling Pathway of BET Inhibition by OTX015
Caption: Mechanism of action of OTX015.
Quantitative Data Presentation
The following tables summarize the in vitro potency and cellular activity of OTX015 across various cancer cell lines.
Table 1: In Vitro Potency of OTX015 Against BET Bromodomains
| Bromodomain | IC50 (nM) |
| BRD2 | 112 |
| BRD3 | 103 |
| BRD4 | 92 |
Data derived from in vitro binding assays.[6][7]
Table 2: Anti-proliferative Activity of OTX015 in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| K562 | Chronic Myeloid Leukemia | >1000 |
| HL-60 | Acute Promyelocytic Leukemia | 180 |
| NB4 | Acute Promyelocytic Leukemia | 150 |
| NOMO-1 | Acute Myeloid Leukemia | 120 |
| KG1 | Acute Myeloid Leukemia | 250 |
| OCI-AML3 | Acute Myeloid Leukemia | 90 |
| JURKAT | Acute T-cell Leukemia | 200 |
| RS4-11 | Acute Lymphoblastic Leukemia | 60 |
GI50 values represent the concentration required for 50% inhibition of cell growth.[4][5]
Table 3: Anti-proliferative Activity of OTX015 in Solid Tumor Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| HOP92 | Non-Small Cell Lung Cancer | 130 |
| NCI-H1048 | Small Cell Lung Cancer | 150 |
| A549 | Non-Small Cell Lung Cancer | >6000 |
| Ty82 | BRD-NUT Midline Carcinoma | Not Reported |
Data from various preclinical studies.[6][8]
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize OTX015.
Cell Proliferation Assay
-
Objective: To determine the anti-proliferative effect of OTX015 on cancer cell lines.
-
Method:
-
Seed cells in 96-well plates at a density of 3,000 to 6,000 cells per well.
-
Treat cells with a serial dilution of OTX015 (e.g., 0 to 10 µM) or DMSO as a vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assess cell viability using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.
-
Measure luminescence using a plate reader.
-
Calculate the GI50 values by fitting the dose-response curves to a non-linear regression model.[9]
-
Western Blot Analysis for Protein Expression
-
Objective: To assess the effect of OTX015 on the protein levels of target genes, such as MYC.
-
Method:
-
Treat cells with OTX015 (e.g., 500 nM) or DMSO for specified time points (e.g., 8, 24, 48, 72 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against the protein of interest (e.g., c-MYC, β-actin as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[3][8]
-
Experimental Workflow for Preclinical Evaluation of OTX015
References
- 1. Inhibitors of bromodomain and extra‐terminal proteins for treating multiple human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET inhibitor - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. oncotarget.com [oncotarget.com]
- 5. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for BET-BAY 002
Researchers and drug development professionals handling BET-BAY 002, a potent BET inhibitor, must adhere to strict safety and disposal protocols to mitigate risks and ensure environmental protection. This document provides a comprehensive guide to the proper handling, storage, and disposal of this compound (CAS No. 1588521-78-1), based on available safety data.
Compound Data Summary
A summary of key safety and storage information for this compound is provided in the table below for quick reference.
| Parameter | Value | Citation |
| CAS Number | 1588521-78-1 | [1] |
| Molecular Formula | C22H18ClN5O | [1] |
| Molecular Weight | 403.86 | [1] |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Storage (Powder) | -20°C | [1] |
| Storage (in Solvent) | -80°C | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
Standard Operating Procedure for Disposal of this compound
This protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.
1. Personal Protective Equipment (PPE):
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[1]
-
Ensure adequate ventilation, such as working within a chemical fume hood, to avoid inhalation of dust or aerosols.[1]
2. Waste Segregation:
-
All materials contaminated with this compound, including unused product, empty containers, and disposable labware (e.g., pipette tips, tubes), must be segregated as hazardous chemical waste.
3. Decontamination of Spills:
-
In the event of a small spill, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or a universal binder.[1]
-
Decontaminate affected surfaces by scrubbing with alcohol.[1]
-
Collect all cleanup materials in a designated, sealed container for hazardous waste.[1]
4. Final Disposal:
-
All waste containing this compound must be disposed of through an approved waste disposal plant.[1] Do not dispose of this chemical down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow & Disposal
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting, from preparation to final disposal of waste.
References
Essential Safety and Handling Protocols for Potent Research Compound "Bet-bay 002"
Disclaimer: No public safety data was found for a substance specifically named "Bet-bay 002." The following guidance is based on best practices for handling potent chemical compounds in a laboratory setting and should be adapted to the specific hazards of the actual substance as determined by a comprehensive risk assessment.
This guide provides essential safety and logistical information for the handling and disposal of the potent research compound designated as "this compound." The procedures outlined below are designed to ensure the safety of researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure and ensure personal safety when handling "this compound." The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Required PPE | Specifications |
| Weighing and Dispensing (Solid) | Double Nitrile Gloves, Lab Coat, Safety Goggles, Particulate Respirator (N95 or higher) | Powder-free nitrile gloves. Full-length, cuffed lab coat. ANSI Z87.1 compliant goggles. NIOSH-approved respirator. |
| Solution Preparation | Double Nitrile Gloves, Chemical Resistant Lab Coat, Chemical Splash Goggles, Face Shield, Fume Hood | Powder-free nitrile gloves. Lab coat made of chemically resistant material. Goggles providing full splash protection. Full-face shield. Certified chemical fume hood. |
| In-vitro/In-vivo Administration | Double Nitrile Gloves, Disposable Gown, Safety Glasses, Surgical Mask | Powder-free nitrile gloves. Impermeable, disposable gown. ANSI Z87.1 compliant safety glasses. ASTM F2100 Level 2 or higher mask. |
| Waste Disposal | Double Nitrile Gloves, Chemical Resistant Apron, Chemical Splash Goggles, Face Shield | Heavy-duty nitrile or butyl rubber gloves. Impermeable apron over lab coat. Goggles providing full splash protection. Full-face shield. |
II. Experimental Protocols: Safe Handling and Disposal
A. Weighing and Dispensing of Solid "this compound"
-
Preparation:
-
Designate a specific area for handling "this compound," preferably within a ventilated balance enclosure or a chemical fume hood.
-
Ensure the analytical balance is clean and certified.
-
Assemble all necessary equipment: spatulas, weighing paper/boats, and pre-labeled, sealable containers.
-
-
Donning PPE:
-
Don a lab coat, followed by an N95 respirator, safety goggles, and a first pair of nitrile gloves.
-
Don a second pair of nitrile gloves over the first.
-
-
Procedure:
-
Carefully transfer the desired amount of "this compound" from the stock container to the weighing paper/boat using a clean spatula.
-
Avoid generating dust. If any material is spilled, gently clean it with a damp paper towel (wetted with an appropriate deactivating solution if available) and dispose of it as hazardous waste.
-
Securely close the stock container and the container with the weighed compound.
-
-
Doffing PPE:
-
Remove the outer pair of gloves and dispose of them in the designated hazardous waste bin.
-
Remove the lab coat, turning it inward to contain any potential contamination.
-
Remove goggles and respirator.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
B. Disposal Plan
-
Solid Waste: All disposable materials contaminated with "this compound" (e.g., gloves, weighing paper, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing "this compound" must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste unless compatibility has been confirmed.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.
III. Visualized Workflows and Relationships
The following diagrams illustrate key processes and logical relationships for the safe handling of "this compound."
Caption: Workflow for the safe handling of "this compound" from preparation to disposal.
Caption: Decision logic for selecting appropriate PPE when handling "this compound".
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
